6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJMIPSKOUYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694565 | |
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139582-54-0 | |
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technischer Leitfaden zu 6-Brom-[2,2'-biindolinyliden]-3,3'-dion und verwandten Dibrom-Derivaten
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Dieses Dokument bietet eine detaillierte technische Übersicht über "6-Brom-[2,2'-biindolinyliden]-3,3'-dion" und seine strukturell verwandten, kommerziell relevanteren Dibrom-Analoga: 6,6'-Dibromindigo und 6,6'-Dibromoisoindigo. Es werden physikochemische Daten, detaillierte experimentelle Protokolle und bekannte biologische Aktivitäten sowie Anwendungen in der Materialwissenschaft zusammengefasst.
Einleitung und Nomenklatur
Die vom Benutzer angefragte Verbindung "6-Brom-[2,2'-biindolinyliden]-3,3'-dion" ist eine mono-bromierte Variante der Indigo-Struktur. In der wissenschaftlichen Literatur und in kommerziellen Datenbanken sind jedoch die di-bromierten Derivate weitaus häufiger anzutreffen und besser charakterisiert. Dieses Handbuch konzentriert sich daher auf die beiden wichtigsten Isomere:
-
6,6'-Dibrom-[2,2'-biindolinyliden]-3,3'-dion , allgemein bekannt als 6,6'-Dibromindigo oder Tyrian Purpur . Es ist ein historisch bedeutsamer Farbstoff, der aus bestimmten Meeresschnecken gewonnen wird.[1]
-
(E)-6,6'-Dibrom-[3,3'-biindolinyliden]-2,2'-dion , bekannt als 6,6'-Dibromoisoindigo , ein Isomer von 6,6'-Dibromindigo, das aufgrund seiner Halbleitereigenschaften von großem Interesse für die organische Elektronik ist.[2][3][4]
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen die wichtigsten quantitativen Daten für 6,6'-Dibromindigo und 6,6'-Dibromoisoindigo zusammen.
Tabelle 1: Physikalische und chemische Eigenschaften
| Eigenschaft | 6,6'-Dibromindigo | 6,6'-Dibromoisoindigo |
| CAS-Nummer | 19201-53-7[5] | 1147124-21-7[3][6] |
| Molekülformel | C₁₆H₈Br₂N₂O₂[5] | C₁₆H₈Br₂N₂O₂[3][6] |
| Molekulargewicht | 420.06 g/mol [1] | 420.05 g/mol [3][6] |
| Schmelzpunkt | >300 °C | >300 °C[7] |
| Löslichkeit | Unlöslich in Wasser und den meisten organischen Lösungsmitteln.[8] | Geringe Löslichkeit in gängigen organischen Lösungsmitteln. |
| Aussehen | Tief-purpurner Feststoff[1] | Dunkelrotes bis braunes Pulver/Kristalle[3] |
Tabelle 2: Spektroskopische Daten
| Eigenschaft | 6,6'-Dibromindigo | 6,6'-Dibromoisoindigo |
| UV-Vis λmax | 590 nm (in 1,1,2,2-Tetrachlorethan)[8]; 520 nm (auf Wolle)[8][9] | Nicht spezifiziert |
| ¹H-NMR (als N,N'-bis(trifluoracetyl)-Derivat) | δH 8.28d (1.3), 7.75d (8.3), 7.56dd (8.1, 1.5)[8][9] | Nicht verfügbar |
| Massen-spektrometrie (m/z) | 418, 420, 422 (M+, charakteristisches 1:2:1 Triplett)[9] | Nicht verfügbar |
Experimentelle Protokolle
Synthese von 6,6'-Dibromindigo (Tyrian Purpur)
Eine etablierte Methode zur Synthese von 6,6'-Dibromindigo basiert auf der Harley-Mason-Prozedur, ausgehend von 4-Brom-2-nitrobenzaldehyd.[10]
Materialien:
-
4-Brom-2-nitrobenzaldehyd
-
Nitromethan
-
Natriummethoxid in Methanol
-
Methanol (absolut)
-
Natriumhydroxid-Lösung
-
Natriumdithionit (Na₂S₂O₄)
-
Stickstoffatmosphäre
Protokoll:
-
Lösen Sie 4-Brom-2-nitrobenzaldehyd (1 Äquiv.) in absolutem Methanol in einem 3-Hals-Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie Nitromethan (ca. 1.2 Äquiv.) hinzu und kühlen Sie die Mischung in einem Eis-Salz-Bad auf -1 bis 0 °C.
-
Tropfen Sie langsam eine Lösung von Natriummethoxid in Methanol hinzu, während die Temperatur unter 0 °C gehalten wird. Es bildet sich ein gelber Niederschlag des Natriumnitrophenylethoxid-Salzes.
-
Lösen Sie den abfiltrierten Niederschlag in einer kalten, wässrigen Natriumhydroxid-Lösung.
-
Fügen Sie festes Natriumdithionit portionsweise hinzu, um das Intermediat zu reduzieren.
-
Leiten Sie Luft durch die Lösung, um die Oxidation zum 6,6'-Dibromindigo zu vervollständigen. Der purpurne Farbstoff fällt aus.
-
Filtrieren Sie den Niederschlag, waschen Sie ihn gründlich mit Wasser, gefolgt von Aceton, und trocknen Sie ihn.[10]
Abbildung 1: Chemischer Synthese-Workflow für 6,6'-Dibromindigo.
Synthese von 6,6'-Dibromoisoindigo
Die Synthese von 6,6'-Dibromoisoindigo erfolgt typischerweise durch eine Kondensationsreaktion zwischen 6-Bromindolin-2,3-dion (6-Bromisatin) und 6-Bromindolin-2-on (6-Bromoxindol).[3]
Materialien:
-
6-Bromindolin-2,3-dion
-
6-Bromindolin-2-on
-
Essigsäure
-
Salzsäure (konzentriert)
Protokoll:
-
Suspendieren Sie äquimolare Mengen von 6-Bromindolin-2,3-dion und 6-Bromindolin-2-on in Essigsäure.
-
Fügen Sie eine katalytische Menge konzentrierter Salzsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss. Der Fortschritt der Reaktion kann durch die Bildung des dunkelroten bis braunen Niederschlags von 6,6'-Dibromoisoindigo verfolgt werden.
-
Kühlen Sie die Mischung nach Abschluss der Reaktion ab.
-
Filtrieren Sie den festen Produktniederschlag, waschen Sie ihn mit Essigsäure und anschließend mit Wasser, um restliche Säure zu entfernen.
-
Trocknen Sie das Produkt.
Biologische Aktivität und Signalwege
Während 6,6'-Dibromindigo (Tyrian Purpur) hauptsächlich für seine historische Bedeutung als Farbstoff bekannt ist, haben Studien zu strukturell verwandten Indirubinen, die ebenfalls in den Farbstoff-produzierenden Mollusken vorkommen, interessante biologische Aktivitäten aufgedeckt.[11] Insbesondere 6-Bromindirubin hat eine bemerkenswerte und selektive hemmende Wirkung auf die Glykogensynthase-Kinase-3 (GSK-3) gezeigt.[12]
Andere Indirubin-Derivate hemmen nachweislich den Src-Stat3-Signalweg, der bei vielen Krebsarten eine entscheidende Rolle für das Überleben und die Proliferation der Zellen spielt.[10][13] Die Hemmung der c-Src-Kinaseaktivität durch Indirubine führt zu einer verminderten Phosphorylierung von Stat3. Dies wiederum unterdrückt die Transkription von Stat3-Zielgenen, die für anti-apoptotische Proteine wie Mcl-1 und Survivin kodieren, was letztendlich zur Induktion der Apoptose in Krebszellen führt.[13][14]
Abbildung 2: Hemmung des Src/STAT3-Signalwegs durch Indirubin-Derivate.
Biosynthese von Tyrian Purpur
Der natürliche Produktionsweg von 6,6'-Dibromindigo in Meeresschnecken ist ein faszinierender enzymatischer Prozess. Er beginnt mit der Aminosäure Tryptophan.
Abbildung 3: Enzymatischer Weg zur Produktion von 6,6'-Dibromindigo.
Anwendungen in der Materialwissenschaft
6,6'-Dibromoisoindigo hat sich als vielversprechender Baustein für organische Halbleitermaterialien erwiesen.[2][3][4] Seine stark elektronenziehende Natur macht es zu einer ausgezeichneten Akzeptorkomponente für die Herstellung von elektroaktiven Materialien, die in organischen elektronischen Bauelementen verwendet werden.[3]
-
Organische Feldeffekttransistoren (OFETs): Polymere, die 6,6'-Dibromoisoindigo enthalten, haben eine hohe Elektronenmobilität gezeigt, was für die Entwicklung von n-Kanal- und ambipolaren Transistoren entscheidend ist.[3]
-
Organische Photovoltaik (OPVs): Die elektronischen Eigenschaften von Isoindigo-Derivaten machen sie zu geeigneten Akzeptormaterialien in organischen Solarzellen.
-
Organische Leuchtdioden (OLEDs): Derivate können als Elektronentransportmaterialien oder als Komponenten in emittierenden Schichten eingesetzt werden.
Die Bromatome am Molekülgerüst dienen nicht nur der Feinabstimmung der elektronischen Eigenschaften, sondern auch als reaktive Stellen für weitere chemische Modifikationen, wie z. B. Kreuzkupplungsreaktionen, um die Konjugation des Systems zu erweitern.[3]
References
- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. 6,6′-Dibromoisoindigo | 1147124-21-7 [sigmaaldrich.com]
- 8. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds | MDPI [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 6,6'-dibromoindigo
An In-depth Technical Guide to the Synthesis of 6,6'-Dibromoindigo
Introduction
6,6'-Dibromoindigo, historically known as Tyrian purple, is a dye of profound historical and chemical significance. Valued in antiquity for its vibrant and lasting purple hue, it was extracted from the hypobranchial glands of various species of sea snails, most notably from the Murex genus.[1][2] The process was incredibly laborious; it was reported in 1909 that 12,000 snails were required to produce just 1.4 grams of the pure pigment.[2][3] The structure was identified by Paul Friedländer as 6,6'-dibromoindigo.[2][4]
Due to its complex structure and the inefficiency of natural extraction, chemists have long pursued viable synthetic routes. A significant challenge is that the direct bromination of indigo is not a feasible method, as it results in substitution at the 5,5' and 7,7' positions rather than the desired 6,6' positions.[1] Consequently, all successful syntheses incorporate the bromine atoms onto the precursor molecules before the final construction of the indigo core. This guide details the primary synthetic strategies, providing in-depth experimental protocols, comparative data, and workflow visualizations for researchers.
Core Synthetic Strategies
The has been approached from several distinct chemical pathways. Nearly all methods rely on the oxidative coupling of a 6-bromo-substituted indole derivative, which is typically generated in situ.[5] The most prominent strategies start from precursors such as substituted toluenes, anilines, indoles, or benzoic acids.
Figure 1: High-level overview of major synthetic pathways to 6,6'-Dibromoindigo.
Synthesis from 4-Bromo-2-nitrobenzaldehyde
A frequently employed strategy involves the synthesis of the key intermediate, 4-bromo-2-nitrobenzaldehyde, which is then converted to 6,6'-dibromoindigo via a base-catalyzed condensation reaction. The Baeyer-Drewsen synthesis, which uses acetone, is a classic method for this final step.[5][6]
Route 1: Starting from p-Toluidine
An efficient and scalable five-step synthesis starting from the readily available 4-methylaniline (p-toluidine) has been reported.[7] This route provides the final product with a notable overall yield.
Figure 2: Synthetic pathway from p-Toluidine to 6,6'-Dibromoindigo.
Experimental Protocol (Adapted from Imming et al.)[7][8]
-
Nitration: 4-Methylaniline (2.5 mol) is dissolved in sulfuric acid (96%) and cooled to 5°C. A mixture of sulfuric acid and nitric acid is added dropwise, maintaining the temperature at 5°C to yield 3-nitro-4-methylphenylammonium hydrogensulfate.
-
Sandmeyer Reaction: The product from step 1 (1.4 mol) is suspended in water and hydrobromic acid (48%) and cooled to 0°C. An ice-cold solution of sodium nitrite is added slowly. The resulting diazonium salt solution is added to a refluxing solution of copper(I) bromide in hydrobromic acid to produce 4-bromo-2-nitrotoluene.
-
Oxidation: 4-Bromo-2-nitrotoluene (0.6 mol) is suspended in a mixture of glacial acetic acid and acetic anhydride. Sulfuric acid is added, and the solution is cooled to 5°C. A solution of chromium(VI) oxide in aqueous acetic acid is added dropwise over 8 hours, keeping the temperature between 5 and 10°C, to form 4-bromo-2-nitrobenzylidene diethanoate.
-
Hydrolysis: The diethanoate product (0.28 mol) is heated to reflux in a mixture of ethanol and 1M sulfuric acid for 1.5 hours. Cooling and pouring into cold water precipitates the 4-bromo-2-nitrobenzaldehyde.
-
Baeyer-Drewsen Condensation: 4-Bromo-2-nitrobenzaldehyde (0.22 mol) is dissolved in acetone, and water is added. Upon dropwise addition of 2N aqueous sodium hydroxide solution (maintaining pH 10), the 6,6'-dibromoindigo product forms and precipitates. The suspension is stirred overnight, filtered, and washed.
Data Presentation: Yields for p-Toluidine Route
| Step | Product | Yield (%) | Reference |
| 1. Nitration | 3-Nitro-4-methylphenylammonium hydrogensulfate | 64 | [7] |
| 2. Sandmeyer Reaction | 4-Bromo-2-nitrotoluene | 48 | [7] |
| 3. Oxidation | 4-Bromo-2-nitrobenzylidene diethanoate | 65 | [8] |
| 4. Hydrolysis | 4-Bromo-2-nitrobenzaldehyde | 93 | [7][8] |
| 5. Baeyer-Drewsen Condensation | 6,6'-Dibromoindigo | 44 | [7][8] |
| Overall Yield | 6,6'-Dibromoindigo | ~10 | [7] |
Synthesis from 6-Bromoindole
A more recent and facile synthesis has been developed based on the presumed biosynthetic pathway of the dye.[9] This three-step approach begins with commercially available 6-bromoindole and offers advantages in its simplicity and use of readily available materials.
Figure 3: Biosynthesis-inspired pathway from 6-Bromoindole.
Experimental Protocol (Adapted from Tanoue et al.)[9]
-
Iodination: To a solution of 6-bromoindole (1.02 mmol) and sodium hydroxide in methanol, iodine and an aqueous solution of potassium iodide are added. The mixture is stirred at room temperature for 3 hours. The addition of water causes the precipitation of 6-bromo-3-iodoindole, which is used in the next step without further purification.
-
Acetoxylation: The crude 6-bromo-3-iodoindole is added to a solution of silver acetate (2.04 mmol) in glacial acetic acid. The mixture is heated at 110°C for 2 hours. After cooling and filtration, the filtrate is concentrated, and the residue is purified by silica gel chromatography to yield 3-acetoxy-6-bromoindole.
-
Hydrolysis and Air Oxidation: The purified 3-acetoxy-6-bromoindole (0.34 mmol) is dissolved in methanol, and a 10% aqueous sodium hydroxide solution is added. The mixture is stirred at room temperature for 2 hours, during which the product forms via hydrolysis and subsequent air-oxidation. The addition of water precipitates the 6,6'-dibromoindigo, which is collected by filtration.
Data Presentation: Yields for 6-Bromoindole Route
| Step | Product | Yield (%) | Reference |
| 1. Iodination | 6-Bromo-3-iodoindole | Not isolated | [9] |
| 2. Acetoxylation | 3-Acetoxy-6-bromoindole | 63 | [9] |
| 3. Hydrolysis & Oxidation | 6,6'-Dibromoindigo | 68 | [9] |
| Overall Yield | 6,6'-Dibromoindigo | ~43 | [9] |
Synthesis from p-Dibromobenzene
A five-step synthesis starting from inexpensive p-dibromobenzene was developed by Wolk and Frimer.[5] This route proceeds through a novel Ullmann condensation as a key step to build the N-phenylglycine intermediate.
Figure 4: Wolk-Frimer synthesis starting from p-Dibromobenzene.
Experimental Protocol (Adapted from Wolk and Frimer)[3][5]
-
Friedel-Crafts Acylation: p-Dibromobenzene undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to yield 2',4'-dibromoacetophenone.
-
Oxidation: The resulting acetophenone is oxidized using basic potassium permanganate to give 2,4-dibromobenzoic acid.
-
Ullmann Condensation: The 2,4-dibromobenzoic acid is condensed with glycine in an aqueous system using potassium carbonate and a copper/cuprous iodide catalyst mixture. This key step yields N-(4-bromo-2-carboxyphenyl)glycine.
-
Cyclization: The phenylglycine derivative is cyclized using acetic anhydride and sodium acetate to form 6-bromo-N-acetylisatin.
-
Hydrolysis and Oxidation: The isatin derivative is hydrolyzed with aqueous sodium hydroxide, and subsequent air oxidation of the intermediate indoxyl derivative yields 6,6'-dibromoindigo.
Data Presentation: Yields for p-Dibromobenzene Route
| Step | Product | Yield (%) | Reference |
| 1. Friedel-Crafts Acylation | 2',4'-Dibromoacetophenone | 70 | [2][3] |
| 2. Oxidation | 2,4-Dibromobenzoic Acid | 82 | [3] |
| 3. Ullmann Condensation | N-(4-Bromo-2-carboxyphenyl)glycine | 89 (crude) | [2][3] |
| 4. Cyclization | 6-Bromo-N-acetylisatin | 74 | [3] |
| 5. Hydrolysis & Oxidation | 6,6'-Dibromoindigo | 93 | [3] |
Analytical Data Summary
The final product, 6,6'-dibromoindigo, is a high-melting, intensely colored solid that is largely insoluble in common solvents. Its characterization relies on spectroscopic methods and elemental analysis.
Table 3: Physicochemical and Spectroscopic Data for 6,6'-Dibromoindigo
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [10] |
| Molecular Weight | 420.06 g/mol | [7] |
| Melting Point | >300 °C | [7][9] |
| Appearance | Purple crystalline solid | [10] |
| IR Spectroscopy (KBr, cm⁻¹) | ||
| N-H stretch | ~3385 | [9][11] |
| C=O stretch | ~1633, 1610 | [9][11] |
| Aromatic C=C stretch | ~1579 | [9] |
| Mass Spectrometry (EIMS) | m/z 418 (M⁺), 420 (M⁺+2), 422 (M⁺+4) in ~1:2:1 ratio | [7][9] |
| ¹H-NMR (Leuco-form in D₂O) | δ 7.50 (d), 7.48 (d), 7.09 (dd) | [11] |
| Visible Absorption (λₘₐₓ) | 590 nm (in solution), 520 nm (on wool fabric) | [11] |
Conclusion
The remains a topic of significant chemical interest, blending historical context with modern synthetic challenges. While early routes were often lengthy and low-yielding, contemporary methods have greatly improved efficiency and scalability. The choice of synthetic pathway depends on the desired scale, cost considerations, and available starting materials. The biosynthesis-inspired route from 6-bromoindole offers a high overall yield in fewer steps, making it an attractive modern approach.[9] The five-step synthesis from p-toluidine has been optimized for scale-up and provides a reliable, though longer, alternative with good yields.[3][7] These detailed methodologies provide a solid foundation for researchers and professionals engaged in the synthesis of this historically and chemically important molecule.
References
- 1. ia801705.us.archive.org [ia801705.us.archive.org]
- 2. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 5. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer–Drewsen indigo synthesis - Wikiwand [wikiwand.com]
- 7. tekhelet.com [tekhelet.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tekhelet.com [tekhelet.com]
- 10. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds [mdpi.com]
- 11. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Brominated Isoindigo Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of brominated isoindigo derivatives. Isoindigo, a structural isomer of the well-known indigo dye, possesses a planar, electron-deficient core that makes it a valuable building block in the design of organic electronic materials and potential therapeutic agents.[1][2] The introduction of bromine atoms onto the isoindigo scaffold significantly modulates its photophysical and electrochemical characteristics, offering a powerful strategy for fine-tuning molecular properties for specific applications.[3][4] This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and visualizes synthetic and analytical workflows.
Core Concepts: The Impact of Bromination
The substitution of hydrogen with bromine atoms on the isoindigo core or its peripheral moieties induces several key changes in the molecule's electronic structure and, consequently, its interaction with light. These effects are primarily attributed to:
-
The Heavy Atom Effect: Bromine, being a heavy atom, can enhance spin-orbit coupling. This phenomenon can influence the rates of intersystem crossing, potentially affecting fluorescence quantum yields and promoting the population of triplet states. Interestingly, some brominated isoindigo derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon that counteracts the typical fluorescence quenching observed in the solid state.[5]
-
Electron-Withdrawing Effects: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect. This can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the isoindigo derivative.[3][4] The extent of this effect can be tuned by the position and number of bromine substituents.
-
Steric and Packing Effects: The larger size of bromine atoms compared to hydrogen can influence the planarity of the molecule and its solid-state packing. These steric effects can alter intermolecular interactions, such as π-π stacking, which in turn affects the spectroscopic properties in thin films and aggregates.[4]
Spectroscopic Data of Brominated Isoindigo Derivatives
The following tables summarize the key spectroscopic and electrochemical data for a selection of brominated isoindigo derivatives reported in the literature. These tables are designed for easy comparison of the impact of bromination on the photophysical properties.
Table 1: UV-Vis Absorption Properties of Brominated Isoindigo Derivatives in Solution
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| II-T8-IDM | Chloroform | ~500, ~580 | Not specified | [3] |
| II-T8-IDM5 | Chloroform | ~500, ~580 (red-shifted) | Weaker than II-T8-IDM | [3] |
| II-T8-IDM6 | Chloroform | ~500, ~580 (red-shifted) | Comparable to II-T8-IDM | [3] |
| FBDTEH-2Br | Solution | 742 | Not specified | [4] |
| 6,6'-Br | Not specified | Not specified | Not specified | [6] |
| 5,5'-Br | Not specified | Not specified | Not specified | [6] |
| 6,6'-dibromoisoindigo derivative 1 | Not specified | Not specified | Not specified | [7] |
Table 2: Photophysical and Electrochemical Properties of Brominated Isoindigo Derivatives
| Compound | Medium | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| II-T8-IDM | Chloroform | ~500, ~580 | Not specified | -6.2 (calculated) | < -4.16 (calculated) | Not specified | [3] |
| II-T8-IDM5 | Chloroform | ~500, ~580 | Not specified | Deeper than II-T8-IDM6 | Not specified | Not specified | [3] |
| II-T8-IDM6 | Chloroform | ~500, ~580 | Not specified | Not specified | Lower than II-T8-IDM5 | Not specified | [3] |
| FBDTEH-2Br | Thin Film | 800 | Not specified | Not specified | Not specified | 1.43 | [4] |
| 6,6'-BT | Solid State | Not specified | Not specified | -5.44 | Not specified | Not specified | [6] |
| 5,5'-BT | Solid State | Not specified | Not specified | -5.64 | Not specified | 1.96 | [6] |
| 6,6'-BZ | Solid State | Not specified | Not specified | -5.75 | Not specified | Not specified | [6] |
| 5,5'-BZ | Solid State | Not specified | Not specified | -5.53 | Not specified | 2.02 | [6] |
Experimental Protocols
This section outlines the general methodologies for the synthesis and spectroscopic characterization of brominated isoindigo derivatives, based on protocols described in the cited literature.
Synthesis of Brominated Isoindigo Derivatives
The synthesis of brominated isoindigo derivatives typically involves the bromination of an isoindigo precursor or the use of brominated starting materials in a coupling reaction.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for brominated isoindigo derivatives.
Detailed Protocol Example: Synthesis of 6,6'-dibromo-N,N'-dialkylisoindigo
A common procedure involves the acid-catalyzed self-condensation of a 6-bromo-N-alkyloxindole. For instance, 6,6'-dibromo-N,N'-bis(2-ethylhexyl)isoindigo can be synthesized by refluxing 6-bromo-1-(2-ethylhexyl)indolin-2-one in a mixture of acetic acid and hydrochloric acid. The crude product is then purified by column chromatography.[6]
Another approach is the direct bromination of the isoindigo core. For example, the synthesis of 6,6'-dibromo-isoindigo can be achieved by reacting isoindigo with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Furthermore, Suzuki or Stille coupling reactions are employed to introduce brominated aromatic moieties to the isoindigo scaffold.[6][8] For example, a dibrominated isoindigo precursor can be reacted with a boronic acid or a stannane derivative in the presence of a palladium catalyst to yield the desired product.[6]
Spectroscopic Characterization
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the brominated isoindigo derivatives in solution and as thin films.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation (Solution): The compound is dissolved in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Sample Preparation (Thin Film): Thin films are prepared by techniques such as spin-coating, drop-casting, or vacuum deposition onto a transparent substrate (e.g., quartz).
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-900 nm).
Fluorescence Spectroscopy
-
Objective: To measure the emission spectra, determine the fluorescence quantum yield (ΦF), and assess any aggregation-induced emission (AIE) properties.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Similar to UV-Vis spectroscopy for solution-phase measurements. For AIE studies, spectra are recorded in solvent mixtures of varying fractions of a good solvent and a poor solvent.
-
Data Acquisition: The sample is excited at or near its absorption maximum, and the emission spectrum is recorded. The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield.
The workflow for spectroscopic characterization is illustrated below:
Caption: Workflow for spectroscopic characterization.
Structure-Property Relationships
The relationship between the position of bromine substitution and the resulting spectroscopic properties is a critical aspect of designing new materials.
Caption: Structure-property relationships in brominated isoindigos.
Studies have shown that 6,6'-substitution on the isoindigo core leads to a stronger intramolecular charge transfer band compared to 5,5'-substitution.[6] This is attributed to stronger electronic coupling between the substituent and the isoindigo core at the 6,6'-positions.[6] Furthermore, the position of bromination on peripheral groups can also significantly impact the HOMO and LUMO energy levels. For instance, in a series of isoindigo derivatives end-capped with brominated 1,1-dicyanomethylene-3-indanone (IDM) groups, the isomer with bromine at the 5-position of the IDM ring exhibited a deeper HOMO level compared to the isomer with bromine at the 6-position.[3]
Conclusion
The introduction of bromine atoms into the isoindigo framework is a versatile and effective strategy for modulating the spectroscopic and electronic properties of these molecules. This guide has provided a summary of the key photophysical data, outlined common experimental procedures, and visualized the underlying synthetic and analytical workflows. The ability to systematically tune the absorption, emission, and energy levels of brominated isoindigo derivatives through synthetic design makes them highly promising candidates for a wide range of applications, from organic electronics to biomedical imaging and therapeutics. Further research in this area will undoubtedly uncover new derivatives with enhanced performance and novel functionalities.
References
- 1. Design, synthesis, and structure-property relationships of isoindigo-based conjugated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Photophysical Properties of Bromination the Small-Molecule Acceptor for Organic Solar Cells - 北京理工大学 [pure.bit.edu.cn]
- 5. Novel isoindigo compound with aggregation-induced emission: Br–Br bonding joint restriction of intramolecular motion and cell imaging properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, a mono-brominated indigo derivative. The document details its physicochemical properties, a validated experimental protocol for its synthesis, and its known applications.
Core Quantitative Data
The key quantitative data for this compound, also known as 6-bromoindigo, are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₉BrN₂O₂ |
| Molecular Weight | 341.17 g/mol |
| Systematic Name | 6-bromo-2-(3-oxo-1,3-dihydroindol-2-ylidene)indol-3-one |
| Common Name | 6-Bromoindigo |
Synthesis of this compound
The first successful synthesis of 6-bromoindigo was reported by Clark and Cooksey. The following protocol is based on their established methodology, which provides a reliable route to this specific mono-brominated isomer.
Experimental Protocol
Materials:
-
6-Bromoisatin
-
Phosphorus(V) chloride (PCl₅)
-
Chlorobenzene
-
3-Acetoxyindole (O-acetylindoxyl)
-
Ethanol
-
Ethyl benzoate
Procedure:
-
Preparation of 6-bromo-2-chloroindolone: In a reaction vessel, heat a mixture of 6-bromoisatin and 1.2 molar equivalents of phosphorus(V) chloride in chlorobenzene. This reaction forms the intermediate, 6-bromo-2-chloroindolone. This intermediate is not isolated.
-
Reaction with 3-Acetoxyindole: After the initial reaction, cool the mixture and add 3-acetoxyindole (O-acetylindoxyl).
-
Formation of 6-Bromoindigo: The addition of 3-acetoxyindole initiates the formation of 6-bromoindigo.
-
Purification:
-
Filter the crude product from the reaction mixture.
-
Wash the filtered solid with ethanol to remove purple byproducts.
-
Recrystallize the washed solid from ethyl benzoate to remove any bromoindirubin impurities.
-
-
Final Product: The final product is obtained as nearly black crystals with a coppery lustre.
Synthetic Workflow
The synthesis of this compound involves a two-step process starting from 6-bromoisatin. The workflow is depicted in the diagram below.
Biological and Chemical Properties
Information regarding the specific biological activities and signaling pathways of this compound is limited in current scientific literature. Its primary application and area of study have been as a dye.
-
Color: In solution, 6-bromoindigo is blue. However, when used to dye fabrics like wool, it can produce a range of colors from blue to violet, depending on the concentration.
-
Thermochromism: Wool dyed with 6-bromoindigo exhibits thermochromism, changing color from violet to blue upon heating in a solvent such as water or ethanol. This color change is attributed to alterations in the aggregation state of the dye molecules on the fabric fibers.
While some related bromoindole derivatives have been investigated for antimicrobial properties, specific data on the antimicrobial activity of 6-bromoindigo is not yet well-established. Further research is required to explore its potential applications in drug development and life sciences.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electron-Deficient Nature of the Isoindigo Core
The isoindigo core has emerged as a pivotal electron-deficient building block in the fields of organic electronics and medicinal chemistry. Its unique electronic properties, stemming from a highly conjugated and electron-poor structure, have enabled the development of high-performance organic semiconductors and potent biological agents. This technical guide provides a comprehensive overview of the isoindigo core, detailing its electronic characteristics, synthetic methodologies, and key applications, supported by quantitative data and experimental protocols.
The Isoindigo Core: An Electron-Deficient Scaffold
Isoindigo is a structural isomer of the well-known pigment indigo and possesses a rigid, planar architecture composed of two fused lactam rings. This structure exhibits a strong electron-withdrawing character, a property that defines its utility.[1][2] The presence of two electron-deficient lactam rings connected by a central carbon-carbon double bond results in a well-defined donor-acceptor-donor (D-A-D) system, where the lowest unoccupied molecular orbital (LUMO) is localized on the electron-withdrawing lactam moieties.[3][4] This inherent electron deficiency makes isoindigo an excellent acceptor unit when combined with electron-rich donor moieties to create materials with tailored electronic properties.[5][6][7]
The unique characteristics of the isoindigo core include:
-
Strong Electron-Withdrawing Nature: The two lactam rings confer a potent electron-accepting capability.[1][2]
-
Planar and Rigid Structure: This planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.
-
High Chemical Stability: Isoindigo-based materials often exhibit good stability under ambient conditions.[1]
-
Tunable Electronic Properties: The core can be readily functionalized at the nitrogen atoms and the aromatic backbone, allowing for precise tuning of its energy levels and solubility.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and structure-property relationships of isoindigo-based conjugated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Recent developments on isoindigo-based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the application of isoindigo derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
The Royal Hue: A Technical Guide to the Natural Sources of 6,6'-Dibromoindigo
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of 6,6'-dibromoindigo, the principal component of the historically significant dye, Tyrian purple. For millennia, this vibrant and enduring pigment was a symbol of power and royalty, extracted from the hypobranchial glands of predatory sea snails. This document provides a comprehensive overview of the primary natural sources, the biosynthesis of 6,6'-dibromoindigo, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.
Natural Sources of 6,6'-Dibromoindigo
The exclusive natural sources of 6,6'-dibromoindigo are several species of predatory marine gastropods belonging to the Muricidae family.[1] These snails produce a colorless mucus secretion from their hypobranchial gland which, upon exposure to air and sunlight, undergoes an enzymatic and photochemical transformation to produce the intensely colored dye.[2] The most well-documented species for the production of Tyrian purple include:
-
Bolinus brandaris (originally Murex brandaris): Historically one of the most important sources in the Mediterranean.[3]
-
Hexaplex trunculus (originally Murex trunculus): Another key Mediterranean species, known to produce a dye with varying hues from blue to purple depending on the processing.[3]
-
Stramonita haemastoma : A species also found in the Mediterranean and other regions.[3]
-
Plicopurpura pansa : A species found on the Pacific coast of the Americas.[2]
-
Dicathais orbita : An Australian species that has been the subject of significant research into the biosynthesis of the dye.[4]
The composition of the final dye can vary between species, and even within the same species, leading to a range of colors. This variation is primarily due to the relative proportions of 6,6'-dibromoindigo, 6-bromoindigo, and indigo.[3]
Quantitative Analysis of Indigoid Components in Muricidae Species
The following table summarizes the relative abundance of the major indigoid components found in the dye extracted from various Muricidae species. This data is crucial for understanding the variation in color and for authenticating the source of historical artifacts.
| Mollusc Species | 6,6'-Dibromoindigo (%) | 6-Bromoindigo (%) | 6,6'-Dibromoindirubin (%) | Indigo (%) | Indirubin (%) | Reference |
| Bolinus brandaris | 83 | 3 | 14 | 0 | 0 | [5] |
| Hexaplex trunculus | Variable | Variable | Variable | Variable | Variable | [5][6] |
| Stramonita haemastoma | 91 | 3 | - | 0 | 0 | [5] |
Note: The composition of the dye from Hexaplex trunculus is known to be highly variable, with some individuals producing a dye rich in indigo and 6-bromoindigo, leading to a more bluish hue.[5][6]
Historical accounts and modern studies provide an indication of the yield of pure 6,6'-dibromoindigo from these natural sources. A frequently cited example is the work of Paul Friedländer in 1909, who processed 12,000 Murex brandaris snails to obtain 1.4 grams of the pure pigment.[7][8] More recent endeavors have reported obtaining a single gram of pure Tyrian purple extract from nearly 45 kilograms of Murex snails.[9]
Biosynthesis of 6,6'-Dibromoindigo
The formation of 6,6'-dibromoindigo is a complex enzymatic and photochemical process that begins with precursors stored in the hypobranchial gland of the snail. The biosynthetic pathway is not fully elucidated in all species, but the general steps are understood. The ultimate precursor is believed to be derived from the amino acid tryptophan.[4]
Caption: Biosynthetic pathway of 6,6'-dibromoindigo in Muricidae snails.
Experimental Protocols
Extraction of 6,6'-Dibromoindigo from Marine Snails
This protocol provides a general methodology for the extraction and purification of 6,6'-dibromoindigo from the hypobranchial glands of Muricidae snails.
1. Collection and Dissection:
-
Collect live specimens of a suitable Muricidae species (e.g., Bolinus brandaris or Hexaplex trunculus).
-
Carefully crack the shell to expose the mantle cavity.
-
Locate the hypobranchial gland, which is a cream-colored to purple vein-like structure.
-
Excise the gland using fine forceps and a scalpel.
2. Development of the Color:
-
Place the excised glands on a glass plate or in a shallow dish.
-
Expose the glands to direct sunlight and air. A series of color changes will be observed, from colorless/pale yellow to green, blue, and finally a deep purple. This process can take from minutes to hours depending on the species and environmental conditions.
3. Extraction of the Pigment:
-
Once the deep purple color has fully developed, the dried material containing the pigment can be scraped from the surface.
-
For a more thorough extraction, the developed glands can be macerated in an organic solvent. Due to the low solubility of 6,6'-dibromoindigo, solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are heated to facilitate dissolution.[4]
4. Purification:
-
The solvent containing the dissolved pigment is filtered to remove any solid tissue debris.
-
The 6,6'-dibromoindigo can be precipitated from the solvent by the addition of a non-solvent, such as water.
-
The precipitate is then collected by filtration, washed with water and a non-polar solvent (e.g., diethyl ether) to remove impurities, and dried.
High-Performance Liquid Chromatography (HPLC) Analysis of Indigoid Components
This protocol outlines a method for the separation and quantification of the indigoid components of Tyrian purple.
1. Sample Preparation:
-
A small amount of the purified pigment or a direct extract from the developed gland is dissolved in a suitable solvent (e.g., pyridine or hot DMSO).
-
The solution is filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is often employed, for example, a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Detection: A diode-array detector (DAD) is ideal as it allows for the acquisition of UV-Vis spectra for each peak, aiding in identification. Detection wavelengths are typically set in the visible range (e.g., 600 nm for 6,6'-dibromoindigo).
3. Identification and Quantification:
-
The different indigoid components (6,6'-dibromoindigo, 6-bromoindigo, indigo, and their indirubin isomers) are identified by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantification is achieved by creating a calibration curve for each component using standards of known concentrations.
Logical Workflow for Extraction and Analysis
The following diagram illustrates the logical workflow from the collection of the natural source to the final analysis of the 6,6'-dibromoindigo content.
Caption: Workflow for the extraction and analysis of 6,6'-dibromoindigo.
References
- 1. Extraction and Quantification of Bioactive Tyrian Purple Precursors: A Comparative and Validation Study from the Hypobranchial Gland of a Muricid Dicathais orbita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. Tyrian purple - Wikipedia [en.wikipedia.org]
- 4. Are the Traditional Medical Uses of Muricidae Molluscs Substantiated by Their Pharmacological Properties and Bioactive Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thelibrary.tekhelet.com [thelibrary.tekhelet.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6,6'-Dibromoisoindigo from 6-Bromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6,6'-dibromoisoindigo, a key building block in the development of organic electronic materials. The synthesis involves the acid-catalyzed condensation of 6-bromoindoline-2,3-dione with 6-bromoindolin-2-one. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.
Introduction
6,6'-Dibromoisoindigo is a halogenated derivative of isoindigo, a naturally occurring isomer of the well-known dye, indigo. The presence of the electron-withdrawing bromine atoms and the inherent electron-deficient nature of the isoindigo core make 6,6'-dibromoisoindigo a valuable component in the design of novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthetic route described herein is a reliable method for producing this compound from commercially available starting materials.
Reaction Scheme
The synthesis of 6,6'-dibromoisoindigo is achieved through a condensation reaction between 6-bromoindoline-2,3-dione (also known as 6-bromoisatin) and 6-bromoindolin-2-one (also known as 6-bromooxindole). The reaction is typically catalyzed by a strong acid, such as hydrogen chloride, in a suitable solvent like acetic acid.
Caption: Reaction scheme for the synthesis of 6,6'-dibromoisoindigo.
Experimental Protocol
Materials and Equipment:
-
6-bromoindoline-2,3-dione (6-bromoisatin)
-
6-bromoindolin-2-one (6-bromooxindole)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoindoline-2,3-dione (1.0 eq) and 6-bromoindolin-2-one (1.0 eq).
-
Solvent and Catalyst Addition: To the flask, add glacial acetic acid to form a stirrable suspension. Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time is typically several hours.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with water, and then with cold methanol to remove unreacted starting materials and impurities. Due to the low solubility of 6,6'-dibromoisoindigo in common organic solvents, purification by recrystallization can be challenging. Washing the crude product is often sufficient to obtain a product of acceptable purity for many applications.
-
Drying: Dry the purified product under vacuum to obtain 6,6'-dibromoisoindigo as a solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 6,6'-Dibromoisoindigo
| Parameter | Value |
| Chemical Formula | C₁₆H₈Br₂N₂O₂ |
| Molecular Weight | 420.05 g/mol |
| Appearance | Dark red/brown powder/crystals[1] |
| Melting Point | >300 °C[2][3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Due to low solubility, NMR data is often obtained on derivatized or solubilized forms. Data for the parent compound is not readily available in standard solvents. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Data not readily available due to low solubility. |
| Purity | >98% (by ¹H NMR on soluble derivatives)[1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 6,6'-dibromoisoindigo.
Caption: Workflow for the synthesis of 6,6'-dibromoisoindigo.
Discussion
The synthesis of 6,6'-dibromoisoindigo via acid-catalyzed condensation is a straightforward and effective method.[1] A key challenge in working with this compound is its low solubility in most common organic solvents, which can complicate purification and characterization by techniques such as NMR spectroscopy. The washing steps in the purification protocol are crucial for removing more soluble impurities. For applications requiring very high purity, alternative purification techniques such as sublimation or Soxhlet extraction with a high-boiling point solvent may be necessary. The successful synthesis of this material provides a valuable platform for the development of advanced organic electronic devices.
References
Application Notes and Protocols for 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, a derivative of the indigo family, holds potential as an electron-accepting component in the active layer of organic solar cells (OSCs). Its planar structure and electron-deficient nature make it a candidate for use in donor-acceptor type copolymers or as a small molecule acceptor in bulk heterojunction (BHJ) solar cells. While specific data for this compound is limited in publicly available literature, extensive research on the closely related 6,6'-dibromoisoindigo and other isoindigo derivatives provides valuable insights into its potential applications and the experimental protocols for its utilization in OSCs. This document outlines the application of this class of compounds in organic photovoltaics, including detailed experimental procedures based on established methodologies for similar materials.
Application in Organic Solar Cells
Isoindigo derivatives, including brominated analogues, are primarily utilized as electron-acceptor units in the photoactive layer of organic solar cells.[1] Their key characteristics relevant to OSC applications include:
-
Broad Light Absorption: These molecules typically exhibit strong absorption in the visible spectrum, which is crucial for efficient light harvesting.
-
Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be chemically modified to ensure efficient charge transfer with a suitable donor material.
-
Good Solubility and Film Morphology: Chemical modifications, such as the introduction of alkyl chains, can enhance solubility in common organic solvents, facilitating the formation of uniform thin films essential for high-performance devices.[2]
-
High Charge Carrier Mobility: The planar structure of the isoindigo core can promote intermolecular π-π stacking, leading to efficient charge transport within the active layer.
Quantitative Data on Isoindigo-Based Organic Solar Cells
The following table summarizes the performance of organic solar cells fabricated using various isoindigo derivatives as reported in the literature. This data provides a benchmark for the expected performance of devices incorporating this compound.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| Isoindigo-based oligothiophene 9 | PC60BM | BHJ | 0.74 | 6.3 | 0.38 | 1.76 | [2] |
| Isoindigo-based copolymer P6TI | PC71BM | BHJ | - | 16.24 | - | 7.25 | [3][4] |
| Pyrenyl-substituted isoindigo derivative 7 | PC71BM | BHJ | - | - | - | 1.88 | [1] |
| Diketopyrrolopyrrole-isoindigo oligomer 4 | PC71BM | BHJ | - | - | - | 5.86 | [1] |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of isoindigo derivatives and the fabrication of organic solar cells. These can be adapted for the specific use of this compound.
Protocol 1: Synthesis of 6,6'-Dibromoisoindigo (A Representative Synthesis)
This protocol describes the synthesis of 6,6'-dibromoisoindigo, a precursor for many functionalized isoindigo derivatives.[2]
Materials:
-
6-Bromoisatin
-
6-Bromooxindole
-
Acetic acid
-
Argon gas
Procedure:
-
Combine equimolar amounts of 6-bromoisatin and 6-bromooxindole in a round-bottom flask.
-
Add acetic acid to the flask to serve as the solvent and catalyst.
-
Purge the flask with argon gas to create an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6,6'-dibromoisoindigo, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.
-
Dry the purified 6,6'-dibromoisoindigo under vacuum.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the general steps for fabricating a BHJ organic solar cell using an isoindigo derivative as the donor material blended with a fullerene acceptor.[2][5][6]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Isoindigo derivative (e.g., N-alkylated 6,6'-dibromoisoindigo derivative)
-
Fullerene acceptor (e.g., PC61BM or PC71BM)
-
Chlorobenzene (or other suitable organic solvent)
-
Low work function metal (e.g., Calcium, Aluminum)
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate at a specified temperature (e.g., 120-150 °C) for a defined time (e.g., 10-15 minutes) in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the isoindigo derivative and the fullerene acceptor in a suitable solvent like chlorobenzene. The donor:acceptor ratio needs to be optimized (e.g., 1:1, 1:2 by weight).
-
Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the active layer film at an optimized temperature (e.g., 80-120 °C) to improve the film morphology and device performance.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of a low work function metal (e.g., Ca, ~20 nm) followed by a thicker layer of a more stable metal (e.g., Al, ~100 nm) through a shadow mask to define the device area.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM1.5G illumination (100 mW/cm²) using a solar simulator and a source measure unit.
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Operational Principle of a Bulk Heterojunction Solar Cell
The operation of a BHJ organic solar cell involves a series of photophysical processes:
-
Light Absorption: Photons from sunlight are absorbed by the donor and/or acceptor materials in the active layer, creating excitons (bound electron-hole pairs).
-
Exciton Diffusion: The excitons diffuse towards the donor-acceptor interface.
-
Charge Separation: At the interface, the exciton dissociates into a free electron and a free hole due to the energy level offset between the donor and acceptor materials.
-
Charge Transport: The free electrons are transported through the acceptor material to the cathode, while the free holes are transported through the donor material to the anode.
-
Charge Collection: The electrons and holes are collected at their respective electrodes, generating a photocurrent.
Conclusion
References
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) with Brominated Isoindigo-Based Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fabrication of Organic Field-Effect Transistors (OFETs) utilizing brominated isoindigo-based organic semiconductors (OSCs). The methodologies outlined below are compiled from established research to ensure reproducibility and high-performance device fabrication.
Introduction
Isoindigo-based molecules are a promising class of organic semiconductors for applications in flexible electronics, sensors, and wearable devices due to their excellent charge transport properties and solution processability. Bromination of the isoindigo core is a common strategy to modulate the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences device performance. This protocol details the fabrication of both bottom-gate top-contact (BGTC) and bottom-gate bottom-contact (BGBC) OFETs.
Experimental Protocols
Substrate Preparation and Cleaning
A thorough cleaning of the substrate is critical to remove any organic and inorganic contaminants that could otherwise act as charge traps and degrade device performance.
Materials:
-
n++ doped Si wafers with a 200-300 nm thermally grown SiO₂ layer
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA) (semiconductor grade)
-
Piranha solution (H₂SO₄:H₂O₂ = 4:1) - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen (N₂) gas source
-
Ultrasonic bath
-
UV-Ozone cleaner
Protocol:
-
Cut the Si/SiO₂ wafers into the desired substrate size.
-
Place the substrates in a beaker and sonicate sequentially in DI water, acetone, and isopropanol for 10-15 minutes each.
-
Dry the substrates with a stream of N₂.
-
For a more rigorous clean, immerse the substrates in a freshly prepared Piranha solution at 80°C for 2 hours.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates with a stream of N₂.
-
Treat the substrates with UV-Ozone for 1 hour to remove any remaining organic residues and to create a hydrophilic surface.
Dielectric Surface Modification
Surface modification of the SiO₂ dielectric layer is crucial for improving the interface with the organic semiconductor, which enhances molecular ordering and device performance. This is typically achieved by creating a self-assembled monolayer (SAM).
Materials:
-
Cleaned Si/SiO₂ substrates
-
Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS)
-
Toluene (anhydrous)
-
Chloroform (anhydrous)
Protocol for OTS Treatment:
-
Prepare a 0.01 M solution of OTS in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and dried Si/SiO₂ substrates in the OTS solution for 16 hours under a nitrogen atmosphere.
-
After immersion, sonicate the substrates sequentially in toluene, acetone, and isopropanol for 10 minutes each to remove any physisorbed OTS molecules.
-
Dry the substrates with a stream of N₂.
Protocol for HMDS Treatment:
-
Place the cleaned and dried Si/SiO₂ substrates in a vacuum desiccator along with a small vial containing a few drops of HMDS.
-
Evacuate the desiccator to allow the HMDS vapor to treat the substrate surfaces for several hours or overnight.
-
Alternatively, spin-coat a solution of HMDS in chloroform onto the substrate.
Brominated Isoindigo Solution Preparation
The quality of the semiconductor solution directly impacts the thin film morphology and, consequently, the OFET performance.
Materials:
-
Brominated isoindigo derivative (e.g., (E)-6,6′-dibromo-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione)
-
Solvent (e.g., 1,1,2,2-tetrachloroethane, chloroform, chlorobenzene)[1][2]
-
Hot plate with magnetic stirring
Protocol:
-
Prepare a solution of the brominated isoindigo derivative at a concentration typically ranging from 0.5 to 1 wt%.[2]
-
Dissolve the semiconductor in the chosen solvent by stirring on a hot plate at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.
Active Layer Deposition
The organic semiconductor thin film can be deposited using various solution-based techniques. Spin-coating is a widely used method for achieving uniform films.
Materials:
-
Surface-modified Si/SiO₂ substrates
-
Brominated isoindigo solution
-
Spin-coater
Protocol:
-
Place the surface-modified substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the brominated isoindigo solution to cover the substrate.
-
Spin-coat the solution at a speed of 1500-3000 rpm for 60 seconds.[3] The exact speed will need to be optimized to achieve the desired film thickness (typically ~40 nm).[2]
Post-Deposition Annealing
Annealing the semiconductor film is a critical step to improve the molecular ordering and crystallinity, which leads to enhanced charge carrier mobility.
Materials:
-
Substrates with deposited brominated isoindigo film
-
Hot plate or vacuum oven
Protocol:
-
Transfer the substrates to a hot plate or into a vacuum oven.
-
Anneal the films at a temperature ranging from 100°C to 200°C for 10 to 60 minutes.[1][2] The optimal annealing temperature and time depend on the specific brominated isoindigo derivative and should be determined experimentally.[1][4] For example, some isoindigo derivatives are annealed at 140°C for 1 hour under vacuum.[1]
Electrode Deposition (Top-Contact Configuration)
For a BGTC architecture, the source and drain electrodes are deposited on top of the organic semiconductor layer.
Materials:
-
Annealed semiconductor films on substrates
-
Metal for electrodes (e.g., Gold)
-
Shadow mask with desired channel length and width
-
Thermal evaporator
Protocol:
-
Place the substrates with the annealed films into a thermal evaporator.
-
Carefully align the shadow mask on top of the substrates to define the source and drain electrodes. Typical channel lengths are in the range of 50-100 µm and channel widths are 1-2 mm.[3]
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Deposit a 40-50 nm thick layer of gold at a slow deposition rate (e.g., 0.1-0.2 Å/s).
Device Characterization
The electrical performance of the fabricated OFETs is characterized by measuring their output and transfer characteristics.
Equipment:
-
Semiconductor parameter analyzer or source-measure units
-
Probe station
Protocol:
-
Place the fabricated OFET on the probe station stage.
-
Make electrical contact to the source, drain, and gate electrodes using micromanipulated probes.
-
Transfer Characteristics: Measure the drain current (I_D) as a function of the gate voltage (V_G) at a constant, high drain-source voltage (V_DS) (e.g., -70 V or +50 V).[1][2] From this, the field-effect mobility (µ), threshold voltage (V_th), and on/off current ratio (I_on/I_off) can be extracted.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate voltages (V_G).
Data Presentation
The performance of OFETs based on different brominated isoindigo derivatives is summarized in the table below.
| Semiconductor | Device Architecture | Annealing Temp. (°C) | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Polarity | Reference |
| II-T8-IDM5 | BGTC | 140 | 10⁻³ - 10⁻⁴ | - | - | n-type | [1] |
| S10 | BGTC | 120 | 2.2 x 10⁻⁴ | 10⁴ - 10⁵ | -21 to -16 | p-type | [2] |
| S11 | BGTC | 120 | 7.8 x 10⁻³ | 10⁴ - 10⁵ | -21 to -16 | p-type | [2] |
| PISIC24-NDT | BGTC | 200 | ~0.1 | >10⁵ | - | p-type | [4] |
Visualization
Experimental Workflow
Caption: Workflow for the fabrication of brominated isoindigo-based OFETs.
Device Architecture
Caption: Common OFET device architectures.
References
Application Notes and Protocols: 6,6'-Dibromoindigo in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, historically known as Tyrian purple, is a naturally occurring organic dye with a rich history.[1][2] Beyond its traditional use as a pigment, its semiconductor properties have garnered interest for applications in organic electronics.[2] While direct and extensive research on the application of 6,6'-dibromoindigo in dye-sensitized solar cells (DSSCs) is limited in publicly available literature, the study of indigo and its derivatives as sensitizers provides a strong foundation for exploring its potential. These application notes and protocols are therefore based on established methodologies for similar indigo-based dyes and general DSSC fabrication, providing a comprehensive guide for researchers venturing into this novel area.
Indigo derivatives have been investigated as sensitizers in DSSCs, demonstrating modest power conversion efficiencies.[1] The primary challenges associated with these dyes include their low solubility in common organic solvents and a propensity for aggregation on the surface of the titanium dioxide (TiO₂) photoanode, which can impede efficient electron injection and overall cell performance.[3] Strategies to mitigate these issues, such as the introduction of alkyl chains to the indigo core and the use of co-adsorbents, are crucial for enhancing the performance of DSSCs based on 6,6'-dibromoindigo.[1]
Quantitative Data Summary
As there is no direct experimental data available for the photovoltaic performance of 6,6'-dibromoindigo in DSSCs, the following table summarizes the performance of other indigo derivatives to provide a benchmark for expected performance.
| Dye Derivative | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |
| ID1 (Triphenylamine-substituted) | 0.680 | 6.80 | 0.72 | 3.33 | [1] |
| ID2 | - | - | - | 3.00 | [1] |
| ID3 | - | - | - | 2.57 | [1] |
Experimental Protocols
I. Synthesis of 6,6'-Dibromoindigo
A reliable synthesis of 6,6'-dibromoindigo is crucial for obtaining high-purity dye for DSSC applications. Several synthetic routes have been reported, with a common strategy involving the oxidative coupling of a 6-bromoindole precursor. An efficient laboratory-scale synthesis was developed in 2010.[2] For improved solubility and processing, N,N'-dialkylation of the 6,6'-dibromoindigo core can be performed.[4]
A. Synthesis of 4-Bromo-2-nitrobenzaldehyde (Key Intermediate)
This protocol is adapted from established methods.[5]
-
Nitration of p-toluidine: Carefully react p-toluidine with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to introduce a nitro group.
-
Bromination: Brominate the resulting compound to introduce a bromine atom at the desired position.
-
Oxidation: Oxidize the methyl group to an aldehyde to yield 4-bromo-2-nitrobenzaldehyde.
B. Baeyer-Drewson Indigo Synthesis (adapted for 6,6'-Dibromoindigo)
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Slowly add an aqueous solution of sodium hydroxide while stirring vigorously.
-
The reaction mixture will darken, and a purple precipitate of 6,6'-dibromoindigo will form.
-
Filter the precipitate, wash thoroughly with water and ethanol to remove impurities, and dry under vacuum.
II. Fabrication of 6,6'-Dibromoindigo-Sensitized Solar Cells
This protocol outlines the standard procedure for fabricating a DSSC.
A. Preparation of TiO₂ Photoanode
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Prepare a TiO₂ paste by grinding commercial TiO₂ nanoparticles (e.g., P25) in a mortar with a small amount of a binder (e.g., ethyl cellulose) and a dispersant (e.g., terpineol).
-
Deposit the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to create a uniform film of desired thickness (typically 10-15 µm).
-
Anneal the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) for 30 minutes to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles.
-
After cooling to approximately 80 °C, immerse the TiO₂ photoanode in a solution of 6,6'-dibromoindigo in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol) for 24 hours to allow for dye adsorption. To mitigate aggregation, a co-adsorbent such as chenodeoxycholic acid (CDCA) can be added to the dye solution.
B. Preparation of the Counter Electrode
-
Clean another FTO-coated glass substrate using the same procedure as for the photoanode.
-
Drill a small hole in the substrate for electrolyte filling.
-
Deposit a thin layer of a platinum catalyst (e.g., by sputtering or by spreading a drop of H₂PtCl₆ solution and heating at 400 °C for 15 minutes).
C. Assembly of the DSSC
-
Rinse the dye-sensitized TiO₂ photoanode with the solvent used for dye solution to remove any non-adsorbed dye molecules and dry it.
-
Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of sealant and a coverslip.
III. Characterization of the DSSC
-
Current-Voltage (I-V) Measurement: Use a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to measure the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η) of the fabricated DSSC.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to investigate the charge transfer processes occurring at the different interfaces within the DSSC.
Visualizations
Caption: Experimental workflow for 6,6'-dibromoindigo DSSC.
References
Application Notes and Protocols: Enhancing the Solubility of 6,6'-Dibromoisoindigo through N-H Group Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,6'-Dibromoisoindigo is a promising electron-deficient building block for organic electronic materials. However, its application is often hampered by its poor solubility in common organic solvents, a consequence of strong intermolecular hydrogen bonding and π-π stacking. Functionalization of the N-H groups, primarily through N-alkylation, is a key strategy to overcome this limitation. The introduction of alkyl chains disrupts these intermolecular forces, thereby enhancing solubility and processability for applications in organic photovoltaics, field-effect transistors, and other electronic devices.[1][2][3][4]
These application notes provide detailed protocols for the N-alkylation of 6,6'-dibromoisoindigo and summarize the impact of this functionalization on its solubility.
Data Presentation: Solubility of 6,6'-Dibromoisoindigo and its N-Alkylated Derivatives
| Compound | Alkyl Chain | Solvent | Temperature | Solubility | Reference |
| 6,6'-Dibromoisoindigo | N/A | Common Organic Solvents | Room Temperature | Poorly soluble/Slightly soluble | [3][5] |
| DMF | Room Temperature | Better solubility than in DMSO | [2] | ||
| N,N'-di(n-octyl)-6,6'-dibromoisoindigo | n-octyl | Chloroform, Toluene | Room Temperature | Improved solubility | [1] |
| N,N'-di(2-ethylhexyl)-6,6'-dibromoisoindigo | 2-ethylhexyl | Not specified | Not specified | Highly soluble | [3] |
| Isoindigo-based Polymer | C31 side-chain | o-Dichlorobenzene | 100 °C | ~5 mg/mL | [6] |
| Novel Isoindigo Derivatives | 3-octylthiophene | Chloroform | Room Temperature | ≥ 10 mg/mL | [7] |
| N-octyl-7,7'-diazaindigo* | n-octyl | Chloroform, Dichloromethane, THF | Room Temperature | Enhanced solubility | [5] |
Note: While not a 6,6'-dibromoisoindigo derivative, the data on N-octyl-7,7'-diazaindigo further supports the principle that N-alkylation enhances the solubility of indigo-based compounds.
Experimental Protocols
Two common methods for the N-alkylation of 6,6'-dibromoisoindigo are presented below: using an alkyl bromide and a more economical route using a tosylate.
Protocol 1: N-Alkylation using Alkyl Bromide
This protocol describes the N-alkylation of 6,6'-dibromoisoindigo using an alkyl bromide and potassium carbonate as the base.
Materials:
-
6,6'-Dibromoisoindigo
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl bromide (e.g., 7-(bromomethyl)pentadecane or 1-bromo-2-ethylhexane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
n-Hexane
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under a nitrogen atmosphere, add 6,6'-dibromoisoindigo (1.00 g, 2.38 mmol, 1.00 equiv.) and anhydrous potassium carbonate (1.65 g, 11.90 mmol, 5.00 equiv.).
-
Add 50 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100°C with stirring.
-
Using a syringe, inject the alkyl bromide (e.g., 7-(bromomethyl)pentadecane, 1.82 mL, 5.95 mmol, 2.50 equiv.) into the reaction mixture.
-
Continue to stir and reflux the mixture at 100°C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of dichloromethane and hexane).
Protocol 2: N-Alkylation using Alkyl Tosylate (Economical Pathway)
This protocol provides an alternative, more cost-effective method for N-alkylation using an alkyl tosylate, which can be synthesized from the corresponding alcohol.
Part A: Synthesis of the Alkyl Tosylate (e.g., 2-hexyl-1-decane p-toluenesulfonate)
-
Synthesize the desired tosylate by reacting the corresponding alcohol (e.g., 2-hexyl-1-decanol) with p-toluenesulfonyl chloride.
Part B: N-Alkylation of 6,6'-Dibromoisoindigo
-
Add 6,6'-dibromoisoindigo (1.00 g, 2.38 mmol, 1.00 equiv.) and anhydrous potassium carbonate (1.65 g, 11.90 mmol, 5.00 equiv.) to 30 mL of anhydrous DMF in a dried flask under a nitrogen atmosphere.
-
Heat the mixture to 60°C with stirring until the 6,6'-dibromoisoindigo is completely dissolved.
-
In a separate flask, dissolve the alkyl tosylate (e.g., 2-hexyl-1-decane p-toluenesulfonate, 2.83 g, 7.14 mmol, 3.00 equiv.) in 20 mL of anhydrous DMF.
-
Add the tosylate solution dropwise to the reaction mixture.
-
Heat the resulting mixture to 100°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of distilled water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting deep-red oil by silica gel column chromatography (e.g., using a 1:1 mixture of n-Hexane/DCM as the eluent).
Visualizations
Reaction Scheme for N-Alkylation of 6,6'-Dibromoisoindigo
Caption: General reaction for N-alkylation of 6,6'-dibromoisoindigo.
Experimental Workflow for N-Alkylation and Purification
Caption: Workflow for N-alkylation and purification.
Conclusion
The functionalization of the N-H group in 6,6'-dibromoisoindigo via N-alkylation is a highly effective and essential strategy for improving its solubility in organic solvents. The protocols provided herein offer reliable methods for achieving this transformation using either alkyl bromides or more economical alkyl tosylates. The resulting N-alkylated derivatives exhibit enhanced solubility, which is critical for their processing and incorporation into high-performance organic electronic devices. Further research could focus on a systematic study to quantify the solubility of a broader range of N-alkylated 6,6'-dibromoisoindigo derivatives in various solvents to create a comprehensive solubility database.
References
- 1. 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo | Benchchem [benchchem.com]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 7. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione and its Isomer as Electron-Accepting Components
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The compound 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, more systematically known as 6,6'-dibromoindigo, is a derivative of the historic dye Tyrian purple.[1] While the user's specified chemical name refers to the indigo isomer, it is crucial to note that its isomer, 6,6'-dibromoisoindigo, which possesses a [3,3'-biindolinylidene] core, is more prominently featured in scientific literature as a potent electron-accepting component for organic electronics.[2][3] This document provides detailed application notes and protocols for both isomers, focusing on their roles as electron acceptors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
6,6'-dibromoindigo has demonstrated semiconductor properties, making it a candidate for use in wearable electronics.[4] Its isomer, 6,6'-dibromoisoindigo, is noted for its strong electron-deficient character, which makes it an excellent building block for high-performance electroactive materials.[2]
Section 1: Application Notes
6,6'-Dibromoindigo: An Ambipolar Organic Semiconductor
6,6'-Dibromoindigo, the primary component of Tyrian purple, has garnered interest in the field of organic electronics due to its unique semiconductor properties.[1] Unlike many organic materials that exclusively transport either holes (p-type) or electrons (n-type), 6,6'-dibromoindigo exhibits ambipolar behavior, meaning it can conduct both positive and negative charge carriers. This characteristic makes it a valuable material for fabricating complementary logic circuits from a single semiconductor.
The performance of 6,6'-dibromoindigo has been notably demonstrated in organic phototransistors, where it functions as the active channel. These devices show a significant enhancement in current upon illumination with light.
Table 1: Optoelectronic Properties of 6,6'-Dibromoindigo
| Property | Value | Application Context |
| HOMO Energy Level | -5.49 eV | Organic Electronics |
| LUMO Energy Level | -3.67 eV | Organic Electronics |
| n-channel Photoresponsivity | 10.3 A W⁻¹ | Ambipolar Phototransistor |
| n-channel External Quantum Efficiency (EQE) | 2437% | Ambipolar Phototransistor |
| p-channel Photoresponsivity | 55.4 mA W⁻¹ | Ambipolar Phototransistor |
| p-channel External Quantum Efficiency (EQE) | 13.1% | Ambipolar Phototransistor |
6,6'-Dibromoisoindigo: A Powerful Electron Acceptor
6,6'-Dibromoisoindigo is a structural isomer of 6,6'-dibromoindigo and is characterized by its potent electron-deficient nature.[2] This property makes it an excellent electron-accepting component in organic electronic devices. Its structure allows for the development of high-performance n-type molecular and polymeric materials.
Polymers incorporating the isoindigo unit have demonstrated high electron mobility, a critical parameter for efficient OFETs. For instance, a copolymer of isoindigo and benzothiadiazole (PIIG-BT) has shown electron mobilities as high as 0.22 cm² V⁻¹s⁻¹.[2] This makes 6,6'-dibromoisoindigo a valuable building block for creating semiconductors for applications in flexible displays, sensors, and organic solar cells.[3]
Table 2: Properties and Performance of 6,6'-Dibromoisoindigo and its Derivatives
| Property | Value | Material | Application Context |
| Electron Mobility | up to 0.22 cm² V⁻¹s⁻¹ | Poly(isoindigo-alt-benzothiadiazole) | OFETs |
| Character | Strongly electron deficient | 6,6'-Dibromoisoindigo | Organic Electronics |
Section 2: Visualizations
Caption: Molecular structures of 6,6'-dibromoindigo and 6,6'-dibromoisoindigo.
Caption: General workflow for the fabrication of a top-contact, bottom-gate OFET.
Caption: Layered structure of an inverted bulk heterojunction organic solar cell.
Caption: The fundamental process of charge generation in a donor-acceptor solar cell.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 6,6'-Dibromoindigo
This protocol is based on the Harley-Mason procedure as applied by Voss and Gerlach, and Cooksey.[5]
Materials:
-
4-bromo-2-nitrobenzaldehyde
-
Nitromethane
-
Sodium methoxide in methanol
-
Methanol
-
Acetone
-
Water
-
2N Sodium hydroxide solution
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Ice-water bath
Procedure:
-
Preparation of the nitrophenylethoxide salt:
-
Dissolve crude 4-bromo-2-nitrobenzaldehyde (e.g., 2.85 g, 0.0124 mol) in absolute methanol (20 mL) in a 3-necked round-bottom flask under a nitrogen atmosphere.[5]
-
Add nitromethane (0.82 mL, 0.015 mol) to the solution.[5]
-
Stir the mixture in an ice-water-salt bath to maintain a temperature of -1 to 0 °C.[5]
-
Slowly add sodium methoxide solution while stirring until the reaction is complete (monitor by TLC).
-
-
Formation of 6,6'-dibromoindigo:
-
Dissolve 4-bromo-2-nitrobenzaldehyde (50 g, 0.22 mol) in acetone (2250 mL).[6]
-
Add water (2500 mL) in small portions.[6]
-
Slowly add 2N aqueous sodium hydroxide solution dropwise to maintain the pH at 10. The product will gradually form and precipitate.[6]
-
Filter the precipitate, wash thoroughly with water and then with ethanol to remove impurities.
-
Dry the purple solid under vacuum to obtain 6,6'-dibromoindigo.
-
Protocol 2: Fabrication of a 6,6'-Dibromoindigo-based OFET
This is a general protocol for a top-contact, bottom-gate OFET.
Materials:
-
Highly doped n-type Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
6,6'-dibromoindigo (high purity)
-
Solvents for cleaning (acetone, isopropanol, deionized water)
-
Gold (Au) for source/drain electrodes
-
Vacuum thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and bake at 120°C for 20 minutes to remove residual moisture.
-
-
Active Layer Deposition:
-
Place the cleaned substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a thin film of 6,6'-dibromoindigo (typically 40-60 nm thick) onto the SiO₂ surface. The deposition rate should be slow (e.g., 0.1-0.3 Å/s) to ensure a well-ordered film.[7] The substrate can be held at room temperature or slightly elevated temperatures.
-
-
Electrode Deposition:
-
Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask onto the 6,6'-dibromoindigo layer.
-
Typically, a 40-50 nm thick layer of gold is used. The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1.5 mm).[7]
-
-
Annealing and Characterization:
-
Transfer the completed devices to a glovebox with an inert atmosphere (N₂ or Ar).
-
Anneal the devices on a hotplate at a temperature below the material's decomposition point (e.g., 100-150°C) for 30-60 minutes to improve film crystallinity and device performance.
-
Characterize the electrical properties of the OFETs using a semiconductor parameter analyzer.
-
Protocol 3: Synthesis of 6,6'-Dibromoisoindigo
This protocol is based on a condensation reaction.[2]
Materials:
-
6-Bromoindoline-2,3-dione (6-bromoisatin)
-
6-Bromoindolin-2-one (6-bromooxindole)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Standard reflux apparatus
Procedure:
-
Combine equimolar amounts of 6-bromoindoline-2,3-dione and 6-bromoindolin-2-one in a round-bottom flask.
-
Add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid product, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6,6'-dibromoisoindigo.
Protocol 4: Fabrication of a Polymer Solar Cell with an Isoindigo-based Acceptor
This is a general protocol for an inverted bulk heterojunction solar cell.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., ZnO nanoparticle solution)
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Donor polymer (e.g., PTB7)
-
Acceptor (e.g., a soluble 6,6'-dibromoisoindigo derivative)
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Solvent additive (e.g., 1,8-diiodooctane)
-
Metal for top electrode (e.g., Ag, Al)
-
Spin coater
-
Thermal evaporator
-
Solar simulator and I-V measurement system
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and wettability.
-
-
ETL Deposition:
-
Spin-coat the ZnO nanoparticle solution onto the ITO substrate (e.g., at 3000 rpm for 30 s) and anneal at 200°C for 10 minutes.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the isoindigo-based acceptor in a suitable solvent (e.g., 1:1.5 weight ratio in o-dichlorobenzene with 3% v/v 1,8-diiodooctane).
-
Transfer the substrates and the blend solution into an inert atmosphere glovebox.
-
Spin-coat the active layer blend onto the ETL (e.g., at 1000 rpm for 60 s). The thickness should be around 80-100 nm.
-
Anneal the film as required to optimize the morphology.
-
-
HTL and Electrode Deposition:
-
Spin-coat the PEDOT:PSS solution onto the active layer (e.g., at 4000 rpm for 40 s) and anneal at 140°C for 10 minutes.
-
Transfer the devices to a thermal evaporator and deposit the top metal electrode (e.g., 100 nm of Ag) through a shadow mask.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the solar cell under a solar simulator (AM 1.5G, 100 mW/cm²).
-
Determine the power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
-
References
- 1. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 5. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tekhelet.com [tekhelet.com]
- 7. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Notes and Protocols: Synthetic Pathways for Creating Electroactive Materials from 6,6'-Dibromoisoindigo
Introduction
Isoindigo (iI) has emerged as a highly effective electron-accepting building block for the synthesis of electroactive materials utilized in organic electronics.[1] Its rigid, planar structure and strong electron-deficient nature make it an ideal component for creating high-performance organic semiconductors.[2][3] Among its derivatives, 6,6'-dibromoisoindigo is a key intermediate, providing versatile handles for polymerization through cross-coupling reactions.[3] The bromine atoms at the 6 and 6' positions allow for the extension of the conjugated system, while the lactam N-H groups can be functionalized with alkyl chains to enhance solubility and processability—a critical factor for device fabrication.[3][4]
This document provides detailed protocols for the synthesis of electroactive polymers starting from 6,6'-dibromoisoindigo. The primary focus is on creating donor-acceptor (D-A) alternating copolymers, a common strategy to tune the optical and electronic properties of the final material. The protocols cover the initial synthesis and N-alkylation of the isoindigo core, followed by its polymerization using Stille and Suzuki cross-coupling reactions, which are standard methods for forming C-C bonds in conjugated polymer synthesis.[5][6]
General Synthetic Workflow
The overall strategy involves a multi-step process beginning with commercially available precursors to synthesize the 6,6'-dibromoisoindigo core. This core is then functionalized to improve solubility before being polymerized with a suitable comonomer to yield the final electroactive material.
Caption: High-level workflow for synthesizing electroactive polymers from 6,6'-dibromoisoindigo.
Protocol 1: Synthesis and N-Alkylation of 6,6'-Dibromoisoindigo
This protocol details the initial synthesis of the 6,6'-dibromoisoindigo core and its subsequent N-alkylation to ensure solubility in common organic solvents for polymerization and processing. The synthesis starts with an acid-catalyzed condensation reaction.[7]
Part A: Synthesis of 6,6'-Dibromoisoindigo
-
Reaction Principle: An acid-catalyzed aldol condensation and subsequent dehydration between 6-bromoisatin and 6-bromooxindole yields the target 6,6'-dibromoisoindigo.[7]
-
Materials:
-
6-Bromoindoline-2,3-dione (6-bromoisatin)
-
6-Bromoindolin-2-one (6-bromooxindole)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux
-
-
Procedure:
-
Combine equimolar amounts of 6-bromoisatin and 6-bromooxindole in a round-bottom flask equipped with a reflux condenser.[7]
-
Add glacial acetic acid to the flask to act as the solvent.[7]
-
Add a catalytic amount of concentrated HCl to the mixture.[3]
-
Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours under an inert atmosphere.[7]
-
Monitor the reaction progress by TLC. A dark purple precipitate should form.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with water, methanol, and acetone to remove impurities.
-
Dry the resulting dark purple solid under vacuum. This product, 6,6'-dibromoisoindigo, is obtained in nearly quantitative yield but has poor solubility.[7]
-
Part B: N-Alkylation of 6,6'-Dibromoisoindigo
-
Reaction Principle: The N-H groups of the isoindigo core are deprotonated by a base, and the resulting anion reacts with an alkyl halide to attach solubilizing side chains.
-
Materials:
-
6,6'-Dibromoisoindigo (from Part A)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl Bromide (e.g., 2-octyldodecyl bromide, for good solubility)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Suspend 6,6'-dibromoisoindigo in anhydrous DMF in a flask under an inert atmosphere.
-
Add an excess of anhydrous potassium carbonate (typically 3-5 equivalents per N-H bond).
-
Add the desired alkyl bromide (typically 2.5-3 equivalents per N-H bond).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction. The starting material should gradually dissolve as it becomes alkylated.
-
After the reaction is complete, cool the mixture and pour it into a large volume of methanol or water to precipitate the product.
-
Collect the solid by filtration.
-
Purify the crude product by column chromatography (e.g., using a silica gel column with a hexane/dichloromethane gradient) to yield the pure N-alkylated 6,6'-dibromoisoindigo derivative.[7]
-
Protocol 2: Polymerization via Stille Cross-Coupling
The Stille reaction is a robust method for synthesizing conjugated polymers by coupling an organohalide with an organotin compound, catalyzed by a palladium complex.[8]
Caption: Key components and conditions for Stille polymerization of 6,6'-dibromoisoindigo.
-
Procedure (Example: Copolymerization with Benzodithiophene (BDT))
-
In a flame-dried Schlenk flask, add equimolar amounts of N-alkylated 6,6'-dibromoisoindigo and the distannylated comonomer (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene).
-
Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1.5 mol%), and a phosphine ligand, like tri(o-tolyl)phosphine (P(o-tol)₃, ~6 mol%).[5]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or o-xylene) via syringe.[5]
-
Heat the reaction mixture to reflux (110-130 °C) and stir vigorously for 24-48 hours.[5] The solution will become dark and viscous as the polymer forms.
-
To end-cap the polymer, add small amounts of 2-bromothiophene and stir for 2 hours, followed by 2-(tributylstannyl)thiophene and stir for another 2 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of stirred methanol.
-
Collect the polymer fibers by filtration.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
-
Protocol 3: Polymerization via Suzuki Cross-Coupling
The Suzuki coupling reaction is another powerful tool for C-C bond formation, pairing an organohalide with an organoboron compound.[6] It is often preferred due to the lower toxicity of boron-containing byproducts compared to tin.[6]
-
Procedure (Example: Copolymerization with a Diboronic Ester)
-
In a Schlenk flask, combine equimolar amounts of N-alkylated 6,6'-dibromoisoindigo and a diboronic ester comonomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][2][9][10]thiadiazole).[11]
-
Add a palladium catalyst, such as Pd₂(dba)₃ or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-4 mol%).
-
Add a suitable base, such as an aqueous solution of sodium carbonate (Na₂CO₃) or potassium fluoride (KF).[6][12]
-
Add a phase-transfer catalyst (e.g., Aliquat 336) if using a biphasic system (e.g., toluene/water).
-
Evacuate and backfill the flask with argon.
-
Add degassed solvent(s) (e.g., toluene and water).
-
Heat the mixture to reflux (90-100 °C) and stir vigorously for 24-72 hours.
-
Follow the end-capping and purification steps as described in Protocol 2 (using appropriate brominated and boronic ester end-capping agents).
-
Data Summary
The choice of comonomer and polymerization method significantly impacts the properties of the resulting electroactive materials. The following tables summarize representative data for polymers derived from 6,6'-dibromoisoindigo.
Table 1: Polymer Synthesis and Molecular Weight Data
| Polymer Name | Comonomer | Polymerization Method | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference(s) |
| PBDT-IID2 | Benzodithiophene | Stille | 12.8 | 2.1 | 85 | [5] |
| PBDT-IID3 | Benzodithiophene | Stille | 13.5 | 2.2 | 83 | [5] |
| PBDT-IID4 | Benzodithiophene | Stille | 14.2 | 2.3 | 81 | [5] |
| PIIG-BT | Benzothiadiazole | Stille | - | - | - | [3] |
| Isoindigo-Thiophene | Thiophene | Stille / Electrosynth | - | - | - | [10] |
Table 2: Electrochemical and Optical Properties
| Polymer Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | λ_max (nm, film) | Application | Reference(s) |
| PBDT-IID2 | -5.38 | -3.75 | 1.63 | 758 | Electrochromism | [5] |
| PBDT-IID3 | -5.40 | -3.76 | 1.64 | 755 | Electrochromism | [5] |
| PBDT-IID4 | -5.42 | -3.77 | 1.65 | 750 | Electrochromism | [5] |
| Isoindigo Copolymers | - | - | - | up to 900 | OFETs, OSCs | [1] |
Table 3: Device Performance Data
| Polymer Name | Application | Mobility (μ) (cm²/Vs) | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF | Reference(s) |
| PIIG-BT | n-channel OFET | up to 0.22 (electron) | - | - | - | - | [3] |
| Select iI Copolymers | p-type OFET | > 3.0 | - | - | - | - | [1] |
| iI Copolymers | OSC | - | up to 6.3 | - | - | - | [1] |
| Isoindigo-based D-A | OSC | - | ~1.76 | 0.74 | 6.3 | 0.38 | [7] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. ossila.com [ossila.com]
- 4. Recent developments on isoindigo-based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and Electrochromic Properties of Benzodithiophene-Isoindigo Conjugated Polymers with Oligoethylene Glycol Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Poly(isoindigo-alt-benzothiadiazole) for High Electron Mobility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of poly(isoindigo-alt-benzothiadiazole) (PII-BT), a conjugated polymer known for its promising electron transport properties. The following protocols detail the necessary steps for monomer synthesis, polymerization, and the fabrication of organic field-effect transistors (OFETs) to evaluate electron mobility.
Introduction
Poly(isoindigo-alt-benzothiadiazole) is a donor-acceptor conjugated polymer that has garnered significant interest for its applications in organic electronics. The isoindigo unit acts as an electron-rich donor, while the benzothiadiazole unit serves as an electron-deficient acceptor. This alternating structure facilitates intramolecular charge transfer and promotes strong intermolecular π-π stacking, which are crucial for efficient charge transport. Achieving high electron mobility in PII-BT is highly dependent on the polymer's molecular weight, purity, and thin-film morphology. The protocols outlined below are designed to yield a high-quality polymer suitable for high-performance electronic devices.
Experimental Protocols
Monomer Synthesis
The synthesis of PII-BT is typically achieved through a Stille cross-coupling polymerization. This requires the preparation of two key monomers: a dibrominated isoindigo derivative and a distannylated benzothiadiazole derivative. The introduction of long, branched alkyl chains on the isoindigo nitrogen atoms is crucial for ensuring solubility of the final polymer in common organic solvents.
Protocol 2.1.1: Synthesis of N,N'-bis(2-octyldodecyl)-6,6'-dibromoisoindigo
This protocol is adapted from established methods for the N-alkylation of isoindigo precursors.[1]
Materials:
-
(E)-[3,3'-Biindolinylidene]-2,2'-dione (Isoindigo)
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-octyldodecyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, combine (E)-[3,3'-Biindolinylidene]-2,2'-dione (1.0 eq), and anhydrous potassium carbonate (5.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to the flask to create a suspension.
-
Add 2-octyldodecyl bromide (3.0 eq) to the reaction mixture.
-
Seal the flask and heat the mixture at 120°C for 48 hours with vigorous stirring.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with methanol and then water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure N,N'-bis(2-octyldodecyl)-6,6'-dibromoisoindigo as a dark solid.
Protocol 2.1.2: Synthesis of 4,7-bis(trimethylstannyl)benzo[c][2][3][4]thiadiazole
This protocol follows standard procedures for the stannylation of aromatic halides.
Materials:
-
Hexamethylditin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve 4,7-dibromobenzo[c][2][3][4]thiadiazole (1.0 eq) and hexamethylditin (2.2 eq) in anhydrous toluene in a Schlenk flask.
-
Add Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel with hexane as the eluent to obtain 4,7-bis(trimethylstannyl)benzo[c][2][3][4]thiadiazole as a solid.
Polymerization
Protocol 2.2.1: Stille Polymerization of PII-BT
This protocol is based on typical Stille polymerization conditions for conjugated polymers.[5]
Materials:
-
N,N'-bis(2-octyldodecyl)-6,6'-dibromoisoindigo (1.0 eq)
-
4,7-bis(trimethylstannyl)benzo[c][2][3][4]thiadiazole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Chlorobenzene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve N,N'-bis(2-octyldodecyl)-6,6'-dibromoisoindigo and 4,7-bis(trimethylstannyl)benzo[c][2][3][4]thiadiazole in anhydrous chlorobenzene in a Schlenk flask.
-
Add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110°C for 48 hours under a nitrogen atmosphere.
-
End-cap the polymer by adding a small amount of 2-bromothiophene and stirring for 2 hours, followed by the addition of a small amount of 2-(tributylstannyl)thiophene and stirring for another 2 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and purify by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Dry the purified polymer under vacuum.
OFET Fabrication and Characterization
Protocol 2.3.1: Fabrication of Top-Gate, Bottom-Contact (TGBC) OFETs
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer
-
Gold (Au) for source/drain electrodes
-
PII-BT polymer solution (e.g., 5 mg/mL in chloroform or chlorobenzene)
-
Poly(methyl methacrylate) (PMMA) as the gate dielectric
-
Aluminum (Al) for the gate electrode
Procedure:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Pattern the gold source and drain electrodes on the substrate using photolithography and thermal evaporation (typically 30 nm Au with a 5 nm Cr adhesion layer).
-
Prepare a solution of PII-BT in a suitable solvent (e.g., chloroform, chlorobenzene) and filter through a 0.45 µm PTFE filter.
-
Deposit the PII-BT thin film onto the substrate by spin-coating or solution shearing.
-
Anneal the PII-BT film at a specified temperature (e.g., 150-250°C) in a nitrogen-filled glovebox to improve crystallinity and film morphology.[4]
-
Deposit a layer of PMMA as the gate dielectric by spin-coating from a solution in a suitable solvent (e.g., n-butyl acetate).
-
Anneal the dielectric layer.
-
Deposit the aluminum gate electrode by thermal evaporation through a shadow mask.
Protocol 2.3.2: Electron Mobility Measurement
-
Characterize the electrical performance of the fabricated OFETs using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.
-
Measure the transfer and output characteristics of the devices.
-
Calculate the field-effect electron mobility (µ) in the saturation regime using the following equation:
IDS = (µCiW)/(2L) * (VGS - VT)²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and VT is the threshold voltage.
Data Presentation
The following table summarizes the reported electron mobility values for PII-BT and related polymers. The performance is highly dependent on the processing conditions, particularly the annealing temperature and the method of film deposition.
| Polymer | Deposition Method | Annealing Temp. (°C) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | Reference |
| PIIG-BT | Spin-coating | Not specified | - | - | [6] |
| PIIG-DTBT | Spin-coating | Not specified | 3.4 x 10⁻² | 7.8 x 10⁻² | [6] |
| P(TzII-dTh-dTh) | Spin-coating | Not specified | - | - | [2] |
| PISIC24-NDT | Solution Shearing | 200 | High mobility reported | - | [4] |
| PCDTT-FCNBT | Spin-coating | 200 | 0.4 | - | [7] |
Note: Specific electron mobility values for PII-BT are not always explicitly reported in the initial search results, but related structures show promising performance. The performance of PII-BT is expected to be in a similar range, and optimization of processing conditions is key.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for poly(isoindigo-alt-benzothiadiazole).
OFET Fabrication Workflow
References
- 1. 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Use of heteroaromatic spacers in isoindigo-benzothiadiazole polymers for ambipolar charge transport - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione. The focus is on addressing challenges related to its low solubility in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound, an analogue of 6,6'-dibromoindigo, is known to be practically insoluble in water and most common organic solvents.[1] The related compound, indirubin, shows a solubility of approximately 1 mg/mL in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Therefore, it is anticipated that this compound will exhibit very limited solubility, likely requiring specialized techniques for dissolution.
Q2: Why is this compound so poorly soluble?
A2: The poor solubility of this compound can be attributed to its rigid, planar molecular structure, strong intermolecular hydrogen bonding, and crystalline nature. These factors contribute to a high lattice energy that is difficult to overcome by solvent-solute interactions.
Q3: What are the initial recommended solvents to try for dissolving this compound?
A3: Based on the solubility of the related compound indirubin, the initial solvents to consider are high-polarity aprotic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is advisable to start with small quantities of the compound and apply gentle heating and agitation to facilitate dissolution.
Q4: What are the main strategies to improve the solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds like this compound. These include:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for solvent interaction.[3][4][5][6]
-
Co-solvency: Using a mixture of solvents can modulate the polarity of the medium to better match the solute.
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Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in a solvent.[7][8]
-
Solid Dispersion: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution rate.
-
pH Modification: Although less common for neutral compounds, altering the pH can be effective if the compound has ionizable groups.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
dot
Caption: Troubleshooting workflow for solubility issues.
| Issue | Possible Cause | Recommended Solution |
| Compound appears completely insoluble in various solvents. | High lattice energy of the crystalline solid; inappropriate solvent choice. | 1. Confirm the use of high-purity, anhydrous DMSO or DMF. 2. Apply gentle heating (40-60°C) and sonication for an extended period (e.g., 30-60 minutes). 3. If insolubility persists, proceed to solubility enhancement techniques. |
| Compound dissolves upon heating but precipitates upon cooling. | Supersaturation followed by crystallization. | 1. Prepare a more dilute solution. 2. Utilize a co-solvent system to maintain solubility at room temperature. 3. Prepare a solid dispersion to create a stable amorphous form. |
| Inconsistent solubility between batches. | Variations in particle size, crystallinity, or purity of the compound. | 1. Characterize each batch for particle size distribution and crystallinity (e.g., using microscopy and XRD). 2. Implement a particle size reduction step (micronization) to ensure uniformity. 3. Purify the compound to remove any insoluble impurities. |
| Degradation of the compound observed during dissolution attempts. | Thermal instability or reaction with the solvent. | 1. Avoid excessive heating. Use a lower temperature for a longer duration. 2. Ensure the solvent is free of reactive impurities (e.g., peroxides in THF). 3. Consider alternative, less aggressive solubility enhancement methods that do not require high temperatures. |
Experimental Protocols
Protocol 1: Standard Solubility Determination
This protocol outlines a systematic approach to determine the qualitative solubility of this compound in various organic solvents.
dot
Caption: Workflow for solubility determination.
Materials:
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This compound
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Vials (e.g., 2 mL glass vials)
-
Microbalance
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
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Solvents to be tested (e.g., DMSO, DMF, THF, Chloroform, Acetone, Ethanol)
Procedure:
-
Weigh approximately 1 mg of this compound into a tared vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the vial for 1 minute, followed by sonication in an ultrasonic bath for 5 minutes at room temperature.
-
Visually inspect the solution. If the compound has completely dissolved, the solubility is >10 mg/mL.
-
If the compound is not fully dissolved, add another 100 µL of the solvent and repeat step 3.
-
Continue adding solvent in 100 µL increments, followed by vortexing and sonication, up to a total volume of 1 mL.
-
If the compound dissolves at an intermediate volume, calculate the approximate solubility.
-
If the compound does not dissolve after adding 1 mL of solvent, the solubility is considered to be <1 mg/mL.
-
Repeat the procedure for each solvent to be tested.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To identify a co-solvent system that improves the solubility of this compound.
Materials:
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Stock solution of this compound in a primary solvent (e.g., 1 mg/mL in DMSO, if achievable) or a saturated solution.
-
Co-solvents (e.g., N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), propylene glycol).
-
Vials, pipettes, vortex mixer.
Procedure:
-
Prepare a series of vials with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3, 5:5, 3:7, 2:8, 1:9).
-
To each vial, add a fixed amount of this compound (e.g., 1 mg).
-
Add 1 mL of the corresponding co-solvent mixture to each vial.
-
Vortex each vial for 2 minutes and sonicate for 10 minutes.
-
Allow the vials to equilibrate at room temperature for 24 hours.
-
Visually inspect for dissolution. For a quantitative assessment, filter the solutions through a 0.22 µm filter and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, Soluplus®)
-
A suitable volatile organic solvent in which both the compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve the calculated amounts of this compound and the hydrophilic carrier in the chosen solvent system in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion (e.g., by DSC to confirm the amorphous state and by dissolution testing to evaluate the enhancement in dissolution rate).
dot
Caption: Workflow for solid dispersion preparation.
Quantitative Data Summary
| Solvent | Predicted Solubility Category | Approximate Solubility (mg/mL) |
| Water | Insoluble | < 0.01 |
| Hexane | Insoluble | < 0.01 |
| Ethanol | Very Slightly Soluble | 0.01 - 0.1 |
| Acetone | Very Slightly Soluble | 0.01 - 0.1 |
| Chloroform | Slightly Soluble | 0.1 - 1.0 |
| Tetrahydrofuran (THF) | Slightly Soluble | 0.1 - 1.0 |
| Dimethylformamide (DMF) | Soluble | 1.0 - 10.0[2] |
| Dimethyl sulfoxide (DMSO) | Soluble | 1.0 - 10.0[2] |
References
- 1. Dibromoindigo - CAMEO [cameo.mfa.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ijcrt.org [ijcrt.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. [PDF] Micronization Technique for Solubility Enhancement | Semantic Scholar [semanticscholar.org]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)
Welcome to the technical support center for the synthesis of 6,6'-dibromoindigo. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, purification, and characterization of this historic and valuable compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Issues
Question: My overall yield for the synthesis of 6,6'-dibromoindigo is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in 6,6'-dibromoindigo synthesis are a frequent challenge and can stem from several factors depending on the chosen synthetic route.
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Incomplete Reactions: Ensure all starting materials are pure and reaction conditions (temperature, time, stoichiometry) are strictly followed. For multi-step syntheses, optimizing the yield of each intermediate step is crucial.
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Side Reactions: The formation of byproducts is a major contributor to low yields. Common side products include monobromoindigos, indirubin isomers, and debrominated indigo.[1][2] Careful control of reaction conditions can minimize these. For instance, in syntheses starting from 4-bromo-2-nitrobenzaldehyde, the formation of a red nitrostyrene byproduct can occur during the Henry reaction; this can be mitigated by maintaining low temperatures.[3]
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Degradation of Intermediates: Some intermediates in the synthesis can be unstable. For example, the sodium nitrophenylethoxide salt formed in the Harley-Mason procedure is labile and can dehydrate.[3] It is often best to use such intermediates immediately in the next step without extensive purification.
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Purification Losses: Due to its high insolubility, significant product loss can occur during purification steps like filtration and washing.[1][3] Ensure complete transfer of the product and use minimal amounts of appropriate washing solvents.
Question: I am observing a mixture of colored compounds in my final product, not the expected vibrant purple. What are these impurities and how can I avoid them?
Answer: The presence of multiple colored impurities is a common issue. High-Performance Liquid Chromatography (HPLC) is an excellent technique to identify the components of your mixture.[1]
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Isomers and Related Indigoids: Your product may be contaminated with 6-bromoindigo (bluer shade), 6,6'-dibromoindirubin, indigo, and indirubin.[1][2] The formation of these often depends on the purity of the precursors and the reaction conditions.
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Starting Material Purity: Using impure starting materials, such as 4-bromo-2-nitrobenzaldehyde contaminated with other isomers, will inevitably lead to a mixture of final products. Ensure the purity of your starting materials through appropriate characterization (e.g., NMR, melting point).
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Reaction Control: Over- or under-bromination in syntheses involving direct bromination steps can lead to a mixture of mono- and di-brominated products. Direct bromination of indigo itself is not regioselective for the 6,6'-positions.[4][5] Syntheses that build the indigo skeleton from a pre-brominated precursor are generally preferred to control regiochemistry.[4]
Purification Challenges
Question: How can I effectively purify 6,6'-dibromoindigo given its extreme insolubility?
Answer: The insolubility of 6,6'-dibromoindigo in most common organic solvents and water is a primary challenge in its purification.[1][6]
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Solvent Washing: A common and effective method is to wash the crude product with a series of hot solvents to remove soluble impurities.[3] Solvents such as ethanol, acetone, and ethyl acetate can be used to wash away unreacted starting materials and more soluble byproducts.
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Recrystallization: While challenging, recrystallization from high-boiling point solvents like hot aniline or ethyl benzoate has been reported, though it can be cumbersome.[7]
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Sublimation: Temperature-gradient sublimation is a powerful technique for purifying 6,6'-dibromoindigo, yielding a high-purity crystalline product.[3][8]
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Column Chromatography: Generally, column chromatography is not feasible for the final product due to its insolubility. However, it can be very effective for purifying key intermediates in the synthetic pathway.[3]
Question: My purified 6,6'-dibromoindigo appears almost black, not purple. Is this normal?
Answer: Yes, this is normal. In its crystalline, solid form, 6,6'-dibromoindigo is often described as a black powder with a copper-like luster.[1] The characteristic purple color is typically observed when it is finely dispersed, such as when dyed onto a fabric or in a very fine powder form. The perceived color can be dependent on particle size.[1]
Characterization Difficulties
Question: I am having trouble obtaining a clear NMR spectrum of my 6,6'-dibromoindigo sample due to its poor solubility. What are my options?
Answer: This is a well-documented issue. Several strategies can be employed to overcome the solubility problem for NMR analysis:
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Derivatization: The most common approach is to convert the insoluble 6,6'-dibromoindigo into a more soluble derivative. Reaction with trifluoroacetic anhydride yields the N,N'-bis(trifluoroacetyl) derivative, which is sufficiently soluble for NMR analysis.[7][9]
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Reduction to Leuco-form: The insoluble indigo can be reduced to its soluble leuco-dibromoindigo form using a reducing agent like sodium dithionite (Na₂S₂O₄) in a deuterated solvent such as D₂O with a base.[4][7] The resulting solution can then be analyzed by NMR.
-
Solid-State NMR: Although not as common, solid-state NMR is a potential technique to analyze the compound without the need for dissolution, though it has not been widely reported for this specific molecule.[7]
Quantitative Data Summary
The following table summarizes typical yields for various synthetic routes to 6,6'-dibromoindigo and its key intermediates.
| Starting Material(s) | Key Intermediate | Final Product | Reported Overall Yield (%) | Reference |
| p-Toluidine | 4-Bromo-2-nitrobenzaldehyde | 6,6'-Dibromoindigo | ~10% (improved) | [10] |
| 4-Bromo-2-nitrobenzaldehyde & Nitromethane | Sodium 1-(4-bromo-2-nitrophenyl)-2-nitroethanolate | 6,6'-Dibromoindigo | ~63% (for the final step) | [3] |
| 6-Bromoindole | 6-Bromo-3-acetoxyindole | 6,6'-Dibromoindigo | ~43% | [11] |
| p-Dibromobenzene | 6-Bromodiacetylindoxyl | 6,6'-Dibromoindigo | ~25% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6,6'-Dibromoindigo from 6-Bromoindole
This method, based on the work of Tanoue et al., offers a relatively straightforward synthesis from a commercially available starting material.[5]
-
Iodination of 6-Bromoindole:
-
To a solution of 6-bromoindole (1.02 mmol) and sodium hydroxide (1.02 mmol) in methanol (10 mL), add a solution of iodine (1.02 mmol) and potassium iodide (1.02 mmol) in water (2 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Add water to the reaction mixture.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 6-bromo-3-iodoindole. This intermediate is often used in the next step without further purification due to its lability.
-
-
Acetoxylation:
-
To a solution of the crude 6-bromo-3-iodoindole in acetic acid, add silver acetate (2.04 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove silver iodide and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 3-acetoxy-6-bromoindole.
-
-
Hydrolysis and Oxidation:
-
To a solution of 3-acetoxy-6-bromoindole (0.1 mmol) in ethanol (5 mL), add 1M aqueous sodium hydroxide (10 mL).
-
Stir the mixture at room temperature for 2 hours, allowing for aerial oxidation.
-
Add water to the mixture.
-
Collect the purple precipitate by filtration, wash thoroughly with water, and dry to yield 6,6'-dibromoindigo.
-
Protocol 2: Purification by Solvent Washing
This is a general procedure for purifying the crude 6,6'-dibromoindigo product.
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Transfer the crude, dry 6,6'-dibromoindigo powder to a flask.
-
Add a sufficient amount of a solvent (e.g., hot ethanol) to form a slurry.
-
Heat the slurry with stirring for 15-20 minutes.
-
Filter the hot mixture and collect the solid product.
-
Repeat the washing procedure with other solvents as necessary (e.g., hot acetone, hot ethyl acetate) to remove different impurities.
-
Finally, wash the purified powder with a low-boiling point solvent like diethyl ether to facilitate drying.
-
Dry the final product under vacuum.
Visualizations
Caption: Synthetic workflow for 6,6'-dibromoindigo from 6-bromoindole.
Caption: Troubleshooting decision tree for 6,6'-dibromoindigo synthesis.
References
- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lrmh.fr [lrmh.fr]
- 3. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ia801705.us.archive.org [ia801705.us.archive.org]
- 5. tekhelet.com [tekhelet.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tekhelet.com [tekhelet.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on the synthesis of the closely related 6,6'-dibromoindigo, potential impurities may include unreacted starting materials such as 6-bromo-isatin and 6-bromo-indoxyl. Other possible impurities could be mono-brominated indigo species or over-brominated products, depending on the specific synthetic route employed. Side-products from condensation reactions are also a possibility.
Q2: My purified this compound sample shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?
A2: This often indicates the presence of residual solvents or impurities. Incomplete drying of the purified compound can lead to a depressed and broad melting point. The presence of impurities will also lead to a broadened NMR spectrum. We recommend ensuring the compound is thoroughly dried under high vacuum. If the problem persists, further purification by column chromatography or recrystallization may be necessary.
Q3: I am having difficulty dissolving the crude product for purification. What solvents are recommended?
A3: Indigo derivatives, including this compound, are known for their low solubility in common organic solvents. For column chromatography, a minimal amount of a relatively polar solvent mixture is often used to load the sample onto the silica gel. For recrystallization, high-boiling point solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required, followed by the addition of an anti-solvent to induce precipitation. It is advisable to perform small-scale solubility tests to determine the optimal solvent system.
Q4: What is a suitable Thin Layer Chromatography (TLC) system for monitoring the purification of this compound?
A4: A common mobile phase for the TLC analysis of indigo derivatives is a mixture of a non-polar and a moderately polar solvent. A good starting point would be a mixture of chloroform and methanol or hexane and ethyl acetate. For brominated indigo compounds, a solvent system such as chloroform:hexane:methanol has been used. The exact ratio may need to be optimized to achieve good separation (Rf values ideally between 0.3 and 0.7).
Troubleshooting Guides
Column Chromatography Purification
Problem: The compound is not moving from the baseline of the column.
| Possible Cause | Suggested Solution |
| Solvent system is too non-polar. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Compound has very low solubility in the eluent. | Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures a more even distribution and better interaction with the mobile phase. |
| Compound is strongly adsorbed to the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to improve elution. |
Problem: The compound is eluting too quickly with the solvent front.
| Possible Cause | Suggested Solution |
| Solvent system is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation before running the column. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. A wet packing method is generally recommended. |
Recrystallization Purification
Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
| Possible Cause | Suggested Solution |
| Inappropriate solvent. | As indigo derivatives have low solubility, high-boiling point polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) may be necessary. Perform small-scale solubility tests with a variety of solvents. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again and allow it to cool slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. |
| Nucleation is not initiated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound or its impurities. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated. | Add more solvent to dilute the solution before cooling. |
| The presence of significant impurities. | Purify the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
Experimental Protocols
Column Chromatography
A detailed methodology for column chromatography of a related compound, 6,6'-dibromoindigo, suggests the following approach which can be adapted for this compound:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent). Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the least polar solvent system determined from TLC analysis (e.g., a high hexane to ethyl acetate ratio). Gradually increase the polarity of the mobile phase to elute the compounds. For 6,6'-dibromoindigo, a mixture of ethyl acetate/petroleum ether/acetic acid (2:1:0.06) has been used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
troubleshooting low charge mobility in 6,6'-dibromoisoindigo OFETs
Welcome to the technical support center for 6,6'-dibromoisoindigo based Organic Field-Effect Transistors (OFETs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments. Given that 6,6'-dibromoisoindigo is a foundational building block, this guide also incorporates data and protocols from closely related, solution-processable isoindigo derivatives to provide practical benchmarks and methodologies.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no charge mobility in my 6,6'-dibromoisoindigo OFET. What are the most common causes?
Low charge mobility in organic field-effect transistors is a multifaceted issue. The primary factors to investigate are the quality of the semiconductor thin film, the integrity of the dielectric interface, and the efficiency of charge injection from the electrodes. An amorphous or poorly ordered film, a contaminated or high-trap-density dielectric surface, and high contact resistance are the most frequent culprits.
Q2: 6,6'-dibromoisoindigo has very poor solubility in common organic solvents. How can I process it into a thin film?
The low solubility of the non-alkylated 6,6'-dibromoisoindigo backbone is a known challenge for solution processing. To overcome this, two main strategies are employed:
-
Chemical Modification: The most effective approach is to synthesize N,N'-dialkylated derivatives of 6,6'-dibromoisoindigo. The addition of alkyl chains (like 2-ethylhexyl) dramatically improves solubility in common solvents such as chloroform, chlorobenzene, or dichlorobenzene, making solution-based deposition techniques like spin-coating and solution-shearing viable.[1][2]
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Solvent System Exploration: If using the unmodified molecule, you may need to explore higher-boiling point, polar aprotic solvents. However, this often requires high processing temperatures and may still result in poor film quality. For this reason, chemical modification is the standard approach.
Q3: What is a typical charge mobility value I should expect from an isoindigo-based OFET?
Charge mobility in isoindigo-based semiconductors is highly dependent on the specific molecular structure (e.g., donor-acceptor-donor design), the presence of solubilizing side chains, and the fabrication conditions. As shown in the tables below, mobilities for isoindigo-based small molecules can range from 10⁻⁴ cm²/Vs to as high as 0.9 cm²/Vs.[1][3] Polymers based on isoindigo have also demonstrated mobilities in the range of 0.1 to 0.4 cm²/Vs.[4][5]
Q4: How does thermal annealing affect device performance?
Thermal annealing is a critical post-deposition step that provides the thermal energy necessary for molecules to rearrange into a more ordered, crystalline structure. This improved molecular packing enhances π-π stacking, which is crucial for efficient charge transport between molecules. An optimal annealing process can increase mobility by several orders of magnitude, while an incorrect temperature or duration can be ineffective or even detrimental. For many isoindigo-based small molecules, annealing temperatures between 100°C and 150°C have been shown to be effective.[1][2]
Q5: My device shows a high OFF current. What could be the cause?
A high OFF current can stem from several sources:
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Gate Leakage: The dielectric layer may be too thin, have pinholes, or be of poor quality, allowing a leakage current to flow from the gate to the channel.
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Bulk Conductivity: If the semiconductor film is too thick, a significant portion of the current may flow through the bulk of the material, which is not effectively modulated by the gate field.
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Impure Material: Impurities in the semiconductor material can act as dopants, increasing the intrinsic conductivity of the film.
Troubleshooting Guide for Low Charge Mobility
This section provides a step-by-step guide to diagnose and resolve low charge mobility in your 6,6'-dibromoisoindigo-based OFETs.
Problem Area 1: Poor Thin-Film Quality
The morphology and crystallinity of the semiconductor film are paramount for good charge transport.
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Issue: Amorphous or Disordered Film
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Solution 1: Optimize Annealing. Systematically vary the annealing temperature and time. Start with a temperature around 120°C for 10-30 minutes under vacuum or in an inert atmosphere.[1][2] Use techniques like Atomic Force Microscopy (AFM) to observe changes in film morphology and X-ray Diffraction (XRD) to probe crystallinity.
-
Solution 2: Use Solvent Additives. High-boiling point solvent additives like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) can be added to the primary solvent in small volumes (~1-3%). These additives slow down the film drying process, allowing more time for molecular self-assembly and leading to higher crystallinity.
-
Solution 3: Change Deposition Method. If spin-coating yields poor results, consider alternative solution-based methods like solution-shearing or drop-casting, which can promote the growth of larger, more ordered crystalline domains.[3][6]
-
-
Issue: Film Cracking or De-wetting
-
Solution 1: Modify Substrate Surface Energy. Poor wetting is often due to a mismatch between the solvent's surface tension and the substrate's surface energy. Treat the dielectric surface to make it more hydrophobic (see Problem Area 2).
-
Solution 2: Adjust Solution Concentration. A solution that is too concentrated can lead to stress and cracking upon solvent evaporation. Try reducing the concentration of your isoindigo derivative. For related materials, concentrations of 5-10 mg/mL are common.[2]
-
Problem Area 2: Substrate and Dielectric Interface Issues
The interface between the dielectric and the semiconductor is where the charge transport channel forms. A poor interface can trap charge carriers and severely limit mobility.
-
Issue: High Density of Traps at the Interface
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Solution 1: Substrate Cleaning. Ensure a rigorous substrate cleaning protocol is in place. A common procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Solution 2: Dielectric Surface Treatment. For SiO₂ dielectrics, surface silanol groups (Si-OH) are notorious charge traps. Passivate these groups by treating the substrate with agents like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).[1] This makes the surface more hydrophobic and reduces trap density.
-
Solution 3: Use a Polymer Dielectric. Consider using a polymer dielectric like polystyrene (PS) or CYTOP, which can provide a smoother, lower-trap-density surface compared to bare SiO₂.
-
Problem Area 3: Inefficient Charge Injection (Contact Resistance)
Even with a perfect channel, high resistance at the source/drain contacts can bottleneck the device, leading to underestimated mobility values.
-
Issue: Large Injection Barrier
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Solution 1: Choose Appropriate Electrode Metal. For p-type (hole) transport, which is common for isoindigo derivatives, high work function metals like Gold (Au) or Platinum (Pt) are preferred to minimize the energy barrier for hole injection.
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Solution 2: Modify Device Architecture. Bottom-gate, top-contact (BGTC) architectures often exhibit lower contact resistance than bottom-gate, bottom-contact (BGBC) devices. This is because the semiconductor film forms a cleaner interface with the dielectric before the metal is deposited on top.[2]
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Solution 3: Use Contact Doping or Interlayers. Inserting a thin layer of a p-dopant (like F4-TCNQ) or a self-assembled monolayer (SAM) at the electrode-semiconductor interface can reduce the injection barrier and significantly lower contact resistance.
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Data Presentation
The following tables summarize the performance of various solution-processed OFETs based on isoindigo derivatives, providing a useful reference for expected performance.
Table 1: Performance of Isoindigo-Based Small Molecule OFETs
| Molecule Code | Donor Unit | Annealing Temp. (°C) | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| S11 | Carbazole | 120 | Spin-coating | 7.8 x 10⁻³ (hole) | ~10⁴ - 10⁵ | [1] |
| S10 | Triphenylamine | 120 | Spin-coating | 2.2 x 10⁻⁴ (hole) | ~10⁴ - 10⁵ | [1] |
| TRA-IID-TRA | Triarylamine | N/A | Solution-shearing | 0.17 (hole) | > 10⁶ | [3][6] |
| TRA-TIID-TRA | Triarylamine | N/A | Solution-shearing | 0.89 (hole) | > 10⁶ | [3][6] |
| II-T8-IDM | 3-octylthiophene | 140 | Spin-coating | 10⁻³ - 10⁻⁴ (electron) | N/A | [2] |
Table 2: Performance of Isoindigo-Based Polymer OFETs
| Polymer Code | Side Chains | Doping | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PII2TPEO25 | Alkoxy/Alkyl | None | 0.198 (hole) | ~10⁵ | [4][5] |
| PII2TPEO25 | Alkoxy/Alkyl | 1 wt% TBAP | 0.37 (hole) | > 10⁵ | [4][5] |
| 12OD | Linear Alkyl | None | 0.16 (hole) | N/A | [7] |
| BOBO | Branched Alkyl | None | Amorphous (low) | N/A | [7] |
Experimental Protocols
Protocol 1: Standard Fabrication of a BGTC Isoindigo-based OFET
This protocol is a generalized procedure based on common practices for solution-processed isoindigo derivatives.[1][2] Note: This serves as a starting point and requires optimization for any new material.
-
Substrate Cleaning:
-
Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer as the substrate/gate electrode.
-
Sonicate substrates sequentially for 15 minutes each in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates under a stream of N₂ and bake at 120°C for 20 minutes to remove residual moisture.
-
-
Dielectric Surface Treatment:
-
Place the cleaned substrates in a vacuum desiccator along with a petri dish containing a few drops of HMDS.
-
Hold the chamber under vacuum for at least 2 hours to allow for vapor-phase silanization of the SiO₂ surface. This creates a hydrophobic surface.
-
-
Semiconductor Deposition:
-
Prepare a solution of the N-alkylated isoindigo derivative in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the HMDS-treated substrates. A typical spin program is 2000 rpm for 60 seconds. This step should be performed in an inert atmosphere (e.g., a glovebox).
-
Allow the film to dry on a hotplate at a moderate temperature (e.g., 60-80°C) for 10 minutes to remove residual solvent.
-
-
Thermal Annealing:
-
Transfer the substrates into a vacuum oven or a tube furnace inside the glovebox.
-
Anneal the films at a target temperature (e.g., 120-150°C) under vacuum for 30 minutes.
-
Allow the films to cool down slowly to room temperature before proceeding.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of Gold (Au) to define the source and drain electrodes. A thin (5 nm) adhesion layer of Chromium (Cr) or Molybdenum Oxide (MoO₃) may be used.
-
Typical channel lengths (L) are 50-100 µm and channel widths (W) are 1000-2000 µm.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere or ambient (if the material is stable).
-
Calculate the charge carrier mobility in the saturation regime using the standard FET equation.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low charge mobility in OFETs.
Caption: Workflow for fabricating a bottom-gate, top-contact (BGTC) OFET.
References
- 1. Isoindigo-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing charge transport in isoindigo-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00093E [pubs.rsc.org]
- 5. Enhancing charge transport in isoindigo-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
Technical Support Center: Enhancing Organic Electronic Device Stability with Brominated Indigo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated indigo derivatives to enhance the stability of organic electronic devices.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of brominated indigo, device fabrication, and stability testing.
Synthesis of Brominated Indigo
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is the yield of my 6,6'-dibromoindigo synthesis low? | - Incomplete reaction. - Formation of side products (e.g., mono-brominated or other isomers).[1] - Suboptimal reaction conditions (temperature, reagents).[1] - Loss of product during purification.[1] | - Ensure precise control of reaction temperature and stoichiometry of reagents.[1] - Use purification methods like column chromatography to separate isomers and impurities. A suggested solvent system is a 2:1:0.06 mixture of ethyl acetate/petroleum ether/acetic acid.[1] - Consider alternative synthetic routes, such as the Harley-Mason procedure, which may offer higher yields in the final condensation step.[1] |
| My purified brominated indigo shows unexpected peaks in NMR/Mass Spec. | - Presence of isomeric impurities (e.g., 5,5'-dibromoindigo or 7,7'-dibromoindigo). - Residual starting materials or reagents. - Formation of a labile intermediate, such as a nitrostyrene derivative in the Harley-Mason procedure.[1] | - Perform thorough purification, potentially involving multiple recrystallizations or column chromatography.[1] - For the Harley-Mason procedure, carefully control the basic conditions to minimize the dehydration of the intermediate β-nitroalcohol.[1] - Utilize 2D NMR techniques to fully elucidate the structure and identify impurities. |
| How can I improve the solubility of my brominated indigo derivative for solution processing? | - The planar structure and strong intermolecular hydrogen bonding of indigo derivatives lead to low solubility.[2] | - Introduce solubilizing alkyl chains to the indigo core.[3] - Use a thermolabile protecting group like tert-butoxy carbonyl (tBOC) to temporarily increase solubility for processing. The tBOC groups can be removed by thermal treatment after film deposition.[2] |
Device Fabrication and Characterization
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| I'm observing high off-currents in my brominated indigo-based OFETs. | - Impurities in the semiconductor layer acting as dopants. - Poor film morphology with grain boundaries creating leakage pathways. - Unoptimized device architecture. | - Purify the brominated indigo material meticulously using techniques like temperature gradient sublimation.[4] - Optimize the thin film deposition parameters (substrate temperature, deposition rate) to improve crystallinity and reduce defects.[4][5] - Treat the dielectric surface with a self-assembled monolayer (e.g., OTS) to reduce charge trapping at the interface.[3] |
| The charge carrier mobility of my device is lower than expected. | - Disordered molecular packing in the thin film.[6] - Presence of charge traps at the semiconductor-dielectric interface or within the bulk of the semiconductor.[3] - Poor contact between the electrodes and the semiconductor layer. | - Anneal the thin film after deposition to improve molecular ordering and crystallinity.[6] - Use a dielectric surface treatment to promote a more ordered growth of the semiconductor film.[3] - Optimize the electrode deposition to ensure good contact with the semiconductor layer. |
| My thin films of brominated indigo are showing inconsistent morphology. | - Inconsistent substrate preparation. - Fluctuations in deposition conditions (temperature, pressure, rate).[5] - Inherent polymorphism of the material.[4] | - Implement a standardized and rigorous substrate cleaning procedure.[5] - Precisely control all deposition parameters. For physical vapor deposition, use a quartz crystal microbalance to monitor the deposition rate and final thickness.[5] - Be aware that 6,6'-dibromoindigo can form different polymorphs depending on the substrate temperature during deposition. A surface-induced phase is often observed at room temperature, while the bulk phase forms at higher temperatures (e.g., 150 °C).[4] |
Device Stability
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| My brominated indigo OFET degrades rapidly when exposed to air. | - Indigo and its derivatives, including 6,6'-dibromoindigo, are susceptible to degradation in the presence of oxygen and moisture, leading to a rapid decline in performance.[7] - The LUMO energy level may not be deep enough to prevent reduction by ambient species.[8] | - Encapsulate the device to protect it from the ambient environment. - For n-type devices, consider introducing strong electron-withdrawing groups to the indigo core to lower the LUMO energy level, which has been shown to dramatically improve ambient stability.[7] - Operate and store the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). |
| I observe a significant threshold voltage shift during device operation. | - Charge trapping at the semiconductor-dielectric interface.[3] - Bias stress effects, where prolonged application of a gate voltage leads to a shift in the threshold voltage. | - Use a high-quality gate dielectric with a low density of trap states. - Treat the dielectric surface to passivate trap sites. An OTS monolayer can reduce water-related charge trapping centers.[3] - Operate the device at lower voltages to minimize bias stress effects. |
| How does the position of the bromine atom affect stability? | - The position of the bromine atom influences the molecule's electronic properties, such as HOMO and LUMO energy levels and dipole moment, which in turn can affect stability.[3] | - For isoindigo derivatives, bromination at the 5-position of the end-capping group has been shown to result in a deeper HOMO level compared to bromination at the 6-position, which could influence stability against oxidation.[3] - Systematically compare the stability of different brominated isomers to determine the optimal substitution pattern for your application. |
Data Presentation
Table 1: Comparison of Electronic Properties of Indigo and Brominated Indigo Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) |
| Indigo | -5.4 | -3.7 | 1.7 | ~10⁻⁴ | ~10⁻³ |
| 6,6'-dibromoindigo | -5.49 | -3.67 | 1.82 | Ambipolar | Ambipolar |
| II-T8-IDM (non-brominated isoindigo derivative) | -6.20 | -4.16 | 2.04 | 10⁻³ - 10⁻⁴ | - |
| II-T8-IDM5 (brominated isoindigo derivative) | -6.25 | -4.18 | 2.07 | 10⁻³ - 10⁻⁴ | - |
| II-T8-IDM6 (brominated isoindigo derivative) | -6.21 | -4.24 | 1.97 | 10⁻³ - 10⁻⁴ | - |
Note: The values presented are compiled from various sources and experimental conditions may vary. II-T8-IDM5 and II-T8-IDM6 are isoindigo derivatives with bromine at different positions on the end-capping group.[3][9]
Experimental Protocols
1. Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)
This protocol is based on a modified multi-step synthesis.
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Step 1: Preparation of 4-Bromo-2-nitroaniline.
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Start with o-nitroaniline as the precursor.
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Perform bromination using an excess of HBr and H₂O₂. Careful control of the stoichiometry is crucial to avoid the formation of di-brominated side products.[1]
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Purify the product using column chromatography.
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Step 2: Conversion to 4-Bromo-2-nitrobenzaldehyde.
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Convert the purified 4-bromo-2-nitroaniline to 4-bromo-2-nitrobenzaldehyde. This can be achieved through various methods, including the Beech synthesis.
-
-
Step 3: Condensation to 6,6'-Dibromoindigo.
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Use the Harley-Mason procedure for the final condensation step.
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React 4-bromo-2-nitrobenzaldehyde with nitromethane and sodium methoxide in methanol to form a sodium nitrophenylethoxide salt.
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Reduce the salt with sodium dithionite in an alkaline solution.
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Perform aerial oxidation to yield 6,6'-dibromoindigo.[1]
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Purify the final product by recrystallization or temperature gradient sublimation.
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2. Fabrication of a Brominated Indigo-Based Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
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Substrate Preparation:
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Use heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrates by sonicating in acetone followed by rinsing with isopropanol.[5]
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(Optional but recommended for improved performance and stability) Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer to passivate the surface and improve the morphology of the subsequently deposited organic semiconductor.[3]
-
-
Thin Film Deposition:
-
Deposit a thin film of purified 6,6'-dibromoindigo onto the prepared substrate using physical vapor deposition (PVD).[5]
-
Maintain a base pressure of approximately 3x10⁻⁵ mbar in the deposition chamber.[5]
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Heat the 6,6'-dibromoindigo powder in a Knudsen cell.
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Control the deposition rate at around 0.18 nm/min using a quartz crystal microbalance to achieve a final film thickness of 20-50 nm.[5]
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Keep the substrate at room temperature during deposition to obtain the surface-induced phase.[5]
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask.
-
Use gold (Au) for the electrodes, deposited by thermal evaporation to a thickness of 50-100 nm.
-
-
Device Characterization:
-
Perform electrical characterization of the OFET in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, threshold voltage, and on/off ratio.
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3. Stability Testing of Brominated Indigo OFETs
This protocol provides a basic framework for assessing the ambient stability of the fabricated devices.
-
Initial Characterization:
-
Measure the initial electrical characteristics of the freshly fabricated OFET in an inert atmosphere to establish a baseline.
-
-
Ambient Exposure:
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Store the unencapsulated device in ambient air under controlled conditions of temperature and humidity.
-
Periodically transfer the device back into the inert atmosphere to perform electrical measurements at set time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily).
-
-
Data Analysis:
-
Plot the change in key device parameters (mobility, threshold voltage, on/off ratio) as a function of exposure time.
-
Determine the device lifetime, often defined as the time it takes for a parameter (e.g., mobility) to decrease to a certain percentage (e.g., 50% or 80%) of its initial value.
-
Visualizations
Caption: Experimental workflow for enhancing organic electronic device stability with brominated indigo.
Caption: Logic diagram illustrating the pathway to enhanced stability of brominated indigo devices.
References
- 1. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Surface-Induced Phase of Tyrian Purple (6,6′-Dibromoindigo): Thin Film Formation and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Tyrian Purple (6,6’-Dibromoindigo) Thin Films: The Impact of Substrate Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of indigo derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambipolar organic phototransistors based on 6,6′-dibromoindigo - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02346H [pubs.rsc.org]
Technical Support Center: Strategies for Reducing the Optical Band Gap in Isoindigo Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoindigo derivatives. The focus is on strategies to reduce the optical band gap, a critical parameter for tuning the electronic and optical properties of these materials for applications in organic electronics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized isoindigo derivative has a wider band gap than expected. What are the common causes and how can I troubleshoot this?
A1: A wider-than-expected band gap can stem from several factors related to molecular design and synthesis.
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Weak Intramolecular Charge Transfer (ICT): The band gap in donor-acceptor (D-A) type isoindigo derivatives is heavily influenced by the strength of the ICT between the electron-donating and electron-accepting units.[1] If the chosen donor moiety is not strong enough, the ICT will be weak, resulting in a larger band gap.
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Troubleshooting: Consider replacing the current donor group with a stronger one. For example, triphenylamine has been shown to be a more effective donor than carbazole in reducing the band gap of isoindigo-based molecules.[2]
-
-
Non-Optimal Substitution Pattern: The position of substituents on the isoindigo core significantly impacts electronic properties. Substitution at the 6,6'-positions generally leads to a stronger intramolecular charge transfer band compared to substitution at the 5,5'-positions.[3]
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Troubleshooting: If your synthesis allows, redesign the molecule to have the donor units at the 6,6'-positions of the isoindigo core.
-
-
Poor Planarity: A twisted polymer backbone can disrupt π-conjugation, leading to a wider band gap.
-
Troubleshooting: Introducing structural modifications that enhance planarity, such as fluorination of the isoindigo unit or using planar comonomers like dithienosilole, can improve conjugation and reduce the band gap.[4] Replacing phenyl rings with thiophenes in the isoindigo core (creating thienoisoindigo) also promotes backbone planarity.[5]
-
-
Incomplete Polymerization or Side Reactions: If you are synthesizing a polymer, low molecular weight or side reactions during polymerization can lead to materials with different electronic properties than anticipated.
-
Troubleshooting: Carefully purify all monomers before polymerization. Optimize polymerization conditions (catalyst, temperature, reaction time) to ensure high molecular weight and minimize side products. Characterize the final product using techniques like NMR and GPC to confirm its structure and molecular weight.
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Q2: I'm observing low solubility of my isoindigo derivative in common organic solvents. How can I improve this?
A2: Poor solubility is a common issue with planar, conjugated molecules.
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Side-Chain Engineering: The nature and length of the alkyl side chains attached to the nitrogen atoms of the isoindigo core are crucial for solubility.
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Solvent Selection: Not all common organic solvents are equally effective.
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Troubleshooting: Test a range of solvents like chloroform, tetrahydrofuran, chlorobenzene, and o-dichlorobenzene.[7] Gentle heating may also improve solubility for some derivatives.
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Q3: My cyclic voltammetry (CV) measurements are not showing clear oxidation or reduction peaks. What could be the problem?
A3: Unclear CV peaks can be due to several experimental issues.
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Solubility and Aggregation: The compound may not be fully dissolved or could be aggregating on the electrode surface, hindering electron transfer.
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Troubleshooting: Ensure the derivative is fully dissolved in the electrolyte solution. You may need to try different solvents or slightly warm the solution. Polish the working electrode thoroughly before each measurement.
-
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Inappropriate Solvent/Electrolyte System: The electrochemical window of your solvent and electrolyte might not be wide enough to observe the redox events of your compound.
-
Troubleshooting: Use a high-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile) and a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). Ensure the solvent/electrolyte system is properly degassed to remove oxygen, which can interfere with the measurements.
-
-
Irreversible Redox Processes: Some isoindigo derivatives may undergo irreversible oxidation or reduction, leading to poorly defined peaks.
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Troubleshooting: Vary the scan rate. Reversible processes should show a linear relationship between peak current and the square root of the scan rate. Irreversible processes may show different behavior.
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Data Summary: Strategies to Reduce Optical Band Gap
The following tables summarize quantitative data on how different molecular design strategies affect the optical band gap (Egopt) of isoindigo derivatives.
Table 1: Effect of Donor Strength and Polymer Structure
| Polymer/Molecule | Donor Unit | Acceptor Unit | Optical Band Gap (eV) | Reference |
| PBDTID | Benzo[1,2-b:4,5-b']dithiophene | Isoindigo | 1.54 | [7] |
| DAD Oligomer (9) | Bithiophene | Isoindigo | 1.67 | [8] |
| ADA Oligomer (10) | Isoindigo | Bithiophene | 1.76 | [8] |
| S10 | Triphenylamine | Isoindigo | 2.15 | [2] |
| S11 | Carbazole | Isoindigo | 2.26 | [2] |
Table 2: Effect of Core Modification (Fluorination and Thiophene Substitution)
| Polymer | Donor Unit | Acceptor Unit | Optical Band Gap (eV) | Reference |
| PDTS-FID | Dithienosilole | Fluorinated Isoindigo | ~1.6 (estimated from absorption) | [4] |
| PDTS-ID | Dithienosilole | Isoindigo | ~1.7 (estimated from absorption) | [4] |
| DTKP-based Copolymers | Various Donors | Dithienoketopyrrole (Thienoisoindigo) | 1.0 - 1.6 | [5] |
Key Experimental Protocols
1. General Synthesis of a Donor-Acceptor Isoindigo Copolymer via Stille Coupling
This protocol is a generalized procedure based on methods for synthesizing isoindigo-based copolymers.[7]
-
Materials:
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Distannylated donor monomer (e.g., 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
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Dibrominated isoindigo acceptor monomer (e.g., 6,6'-dibromo-N,N'-bis(2-ethylhexyl)isoindigo)
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Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
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Anhydrous, degassed solvent (e.g., chlorobenzene or toluene)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of the distannylated donor monomer and the dibrominated isoindigo monomer in the anhydrous solvent.
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Add the palladium catalyst (e.g., 1-2 mol %) and the phosphine ligand (e.g., 8 mol %).
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Degas the solution by several freeze-pump-thaw cycles.
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Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing by GPC.
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After the reaction is complete, cool the mixture to room temperature.
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Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
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Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.
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Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
-
2. Optical Band Gap Determination using UV-Vis Spectroscopy
-
Procedure:
-
Prepare a dilute solution of the isoindigo derivative in a suitable solvent (e.g., chloroform).
-
Spin-coat a thin film of the material onto a quartz substrate from the solution.
-
Anneal the film if required to promote ordering (e.g., 100 °C for 10 minutes).[8]
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Record the UV-Vis absorption spectrum of the thin film.
-
Identify the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline at the long-wavelength edge of the lowest energy absorption band.
-
Calculate the optical band gap (Egopt) using the formula: Egopt (eV) = 1240 / λonset (nm).[6]
-
3. Electrochemical Characterization by Cyclic Voltammetry (CV)
-
Procedure:
-
Prepare a solution of the isoindigo derivative (approx. 1 mg/mL) in an anhydrous, degassed solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M TBAPF6).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard.
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction processes.
-
Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.
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Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset - EFc/Fc+onset + 4.8]
-
LUMO (eV) = -[Eredonset - EFc/Fc+onset + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level and may vary slightly in literature.)
-
-
The electrochemical band gap can be estimated as Egelec = |HOMO - LUMO|.
-
Visualizations
Caption: Molecular design strategies for reducing the optical band gap in isoindigo derivatives.
Caption: Experimental workflow for synthesis and characterization of isoindigo-based polymers.
Caption: Relationship between structural modifications and frontier molecular orbital energy levels.
References
- 1. Recent progress of ultra-narrow-bandgap polymer donors for NIR-absorbing organic solar cells - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00245G [pubs.rsc.org]
- 2. Isoindigo-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Low band-gap copolymers derived from fluorinated isoindigo and dithienosilole: synthesis, properties and photovoltaic applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thienoisoindigo-based low-band gap polymers for organic electronic devices - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enhancing charge transport in isoindigo-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00093E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
overcoming synthetic challenges in the Batcho-Leimgruber indole synthesis for 6-bromoindole
Technical Support Center: Batcho-Leimgruber Synthesis of 6-Bromoindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-bromoindole via the Batcho-Leimgruber reaction. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in the Batcho-Leimgruber synthesis of 6-bromoindole?
The Batcho-Leimgruber synthesis is a powerful method for preparing indoles from o-nitrotoluenes. However, for 6-bromoindole, researchers may encounter challenges in two main areas:
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Enamine Formation: The initial condensation of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be slow and may lead to the formation of side products. The enamine intermediate itself can also be unstable.
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Reductive Cyclization: The second step, which involves the reduction of the nitro group followed by cyclization, is sensitive to the choice of reducing agent. Inefficient reduction can lead to complex product mixtures and low yields.[1] Issues such as catalyst poisoning during catalytic hydrogenation can also arise.[2]
Q2: My enamine formation step is slow or low-yielding. How can I optimize this reaction?
Low efficiency in the enamine formation step is a common issue. Consider the following optimization strategies:
-
Temperature and Reaction Time: The condensation typically requires heating. A reported condition involves stirring the solution of 4-bromo-2-nitrotoluene, DMF-DMA, and pyrrolidine in DMF at 110 °C for 4 hours.[3]
-
Microwave Acceleration: The use of focused microwave heating can significantly reduce reaction times and often leads to cleaner products compared to conventional heating methods.[2][4]
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the reaction rate for the formation of heteroaromatic enamine intermediates.[4]
-
Reagent Purity: Ensure that the DMF-DMA is fresh and has not decomposed, as this is a common cause of reaction failure.
Q3: I'm observing significant side products during the reductive cyclization. Which reducing agent is most effective?
The choice of reducing agent is critical for a successful and clean cyclization. While several methods exist, their effectiveness can vary.
-
Catalytic Hydrogenation: This is often the method of choice.[5] Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas are commonly used and are effective for the reductive cyclization.[6]
-
Chemical Reduction:
-
Iron in Acetic Acid: This is a classic and effective method for nitro group reduction and subsequent cyclization.[5]
-
Titanium(III) Chloride (TiCl₃): This reagent is useful as its acidic nature can promote the hydrolysis of the enamine and facilitate the intramolecular cyclization.[5]
-
Sodium Dithionite: This is another viable option for the reduction.[5]
-
-
Problematic Reagents: Systems like Fe-AcOH-H₂O, Zn-EtOH-HCl, and SnCl₂·2H₂O have been reported to sometimes lead to the formation of complex and difficult-to-separate product mixtures.[1]
Q4: The enamine intermediate appears to be unstable. What are the best practices for handling it?
The enamine intermediate can degrade over time, even at low temperatures. To mitigate this:
-
Telescoping/One-Pot Synthesis: Whenever possible, proceed directly to the reductive cyclization step without isolating the enamine intermediate. This minimizes the chance of degradation. Recent studies have focused on developing one-pot procedures to improve efficiency and align with green chemistry principles.[7]
-
Minimize Handling: If isolation is necessary, handle the enamine quickly, protect it from excessive light and heat, and store it under an inert atmosphere at a low temperature for the shortest possible time.
Q5: How can I effectively purify the final 6-bromoindole product?
Purification is essential to remove unreacted starting materials, intermediates, and side products. A typical purification workflow involves:
-
Aqueous Workup: After the reaction, the mixture is often quenched with water and extracted with an organic solvent like ethyl acetate or diethyl ether.[3]
-
Washing: The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), water, and a saturated sodium bicarbonate solution to remove basic and acidic impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulphate) and concentrated under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol) or by passing it through a silica gel plug.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion in enamine formation | 1. Insufficient temperature. 2. Decomposed DMF-DMA reagent. 3. Short reaction time. | 1. Ensure reaction temperature reaches at least 100-110 °C.[3] 2. Use a fresh bottle of DMF-DMA. 3. Increase reaction time or consider using microwave assistance to accelerate the reaction.[2] |
| Formation of multiple products during enamine step | 1. Presence of other active methylene groups in a more complex substrate.[5] 2. Formation of methoxy impurities. | 1. This is less common for 4-bromo-2-nitrotoluene but requires substrate-specific optimization. 2. Optimize reaction conditions (temperature, time) to favor the desired enamine formation. |
| Failed or incomplete reductive cyclization | 1. Inactive hydrogenation catalyst (poisoning).[2] 2. Incorrect choice of reducing agent leading to side reactions.[1] 3. Insufficient amount of reducing agent. | 1. Use fresh catalyst. If catalyst poisoning is suspected, consider adding a scavenger or pretreating the reaction mixture.[2] 2. Switch to a more reliable reducing agent like H₂ with Pd/C or Raney Nickel.[6] 3. Ensure a sufficient molar excess of the chemical reducing agent is used. |
| Final product is impure after workup | 1. Incomplete removal of reagents or byproducts. 2. Co-elution of impurities during chromatography. | 1. Perform a thorough aqueous wash sequence (acid, water, base). 2. Recrystallize the product from a suitable solvent system or optimize the chromatography elution gradient.[8] |
Quantitative Data Summary
| Step | Starting Material | Reagents | Conditions | Yield | Reference |
| Enamine Formation | 4-bromo-2-nitrotoluene | DMF-DMA, Pyrrolidine | DMF, 110 °C, 4 h | Not isolated (Moderate) | [3] |
| Enamine Formation | 4-bromo-2-nitrotoluene | DMF-DMA | Microwave Heating | Good yield and high purity | [2] |
| Reductive Cyclization | Enamine Intermediate | H₂, Pd/C | EtOAc | 52% (overall for 2 steps) | [2] |
| Reductive Cyclization | Enamine Intermediate | Iron powder, Acetic Acid | Toluene, 100 °C, 2 h | 73% (for a similar 6-bromo-5-fluoroindole) |
Experimental Protocols
Protocol 1: Synthesis of the Enamine Intermediate
This protocol is adapted from a reported synthesis.[3]
-
To a solution of 4-bromo-2-nitrotoluene (1.00 g, 4.63 mmol) in anhydrous N,N-dimethylformamide (DMF, 9 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.65 g, 13.89 mmol) and pyrrolidine (0.53 g, 7.41 mmol).
-
Heat the solution with stirring at 110 °C for 4 hours.
-
After cooling to room temperature, dissolve the mixture in diethyl ether (20 mL) and wash with water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude enamine can be used directly in the next step.
Protocol 2: Reductive Cyclization via Catalytic Hydrogenation
This protocol is based on a general procedure for Leimgruber-Batcho cyclizations.[2]
-
Dissolve the crude enamine intermediate from Protocol 1 in ethyl acetate (EtOAc).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Saturate the solution with hydrogen gas (H₂) by bubbling it through the mixture or by using a balloon.
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature overnight.
-
Once the reaction is complete (monitored by TLC or LC-MS), purge the system with an inert gas (e.g., Argon or Nitrogen).
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with fresh EtOAc.
-
Concentrate the filtrate to obtain the crude 6-bromoindole, which can then be purified.
Visualizations
Caption: Reaction pathway for the Batcho-Leimgruber synthesis of 6-bromoindole.
Caption: General experimental workflow for the two-step synthesis of 6-bromoindole.
Caption: Troubleshooting decision tree for diagnosing low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 8. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
improving the yield of the condensation reaction for 6,6'-dibromoisoindigo synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield of the condensation reaction for 6,6'-dibromoisoindigo synthesis.
Troubleshooting Guide
Low yields or reaction failures during the synthesis of 6,6'-dibromoisoindigo are common issues, primarily stemming from the poor solubility of reactants and the final product. The following guide addresses the most frequent challenges.
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants/Product | The non-alkylated 6,6'-dibromoisoindigo and its precursor, 6-bromoisatin, have very low solubility in common organic solvents. This can cause the material to precipitate prematurely, halting the reaction.[1][2] Solution: Implement an N-alkylation strategy. By first alkylating the nitrogen on the 6-bromoisatin and 6-bromo-oxindole precursors, the solubility of both the starting materials and the final N,N'-dialkylated 6,6'-dibromoisoindigo product is significantly enhanced in the hot reaction mixture.[1][2] |
| Suboptimal Reaction Conditions | The condensation reaction is sensitive to the acidic catalyst and temperature. |
| Solution: An acid-catalyzed condensation in acetic acid under an inert atmosphere (e.g., argon) has been reported to produce nearly quantitative yields.[3] Ensure a strong acid catalyst (e.g., HCl) is present in the acetic acid medium.[1][2] | |
| Impure Starting Materials | Impurities in 6-bromoisatin or 6-bromo-oxindole can interfere with the condensation reaction. |
| Solution: Purify starting materials via recrystallization before use. Verify purity using standard analytical techniques (NMR, mp). |
Issue 2: Reaction Mixture Becomes an Unmanageable Slurry or Blocks Flow Reactor
| Potential Cause | Recommended Solution |
| Precipitation of Product | The N,N'-dialkylated product, while more soluble when hot, can still precipitate upon cooling.[1][2] In continuous flow setups, this can lead to blockages.[1] |
| Solution 1 (Batch): Maintain a high reaction temperature to keep the product in solution for as long as possible. Solution 2 (Flow Chemistry): Utilize polar aprotic solvents to improve solubility.[1][2] Additionally, keep the reactor outlet heated and as short as possible to prevent premature precipitation and blockages.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor limiting the yield of the 6,6'-dibromoisoindigo condensation reaction?
The primary limiting factor is the poor solubility of the non-alkylated 6,6'-dibromoisoindigo product and the 6-bromoisatin starting material in many common organic solvents.[1] This low solubility can cause the product to crash out of the solution, preventing the reaction from reaching completion.
Q2: How can I improve the solubility of the reactants and the final product?
The most effective strategy is to synthesize N,N'-dialkyl-6,6'-dibromoisoindigo derivatives. This involves first introducing N-alkyl side chains onto the 6-bromoisatin and 6-bromo-oxindole precursors. The resulting alkylated materials show markedly improved solubility in the hot reaction mixture, facilitating a more efficient condensation.[1][2]
Q3: What are the recommended reaction conditions for the condensation step?
An acid-catalyzed aldol condensation and dehydration reaction has proven highly effective. One successful method involves reacting 6-bromoisatin and 6-bromooxindole in acetic acid under an argon atmosphere, which has been reported to yield nearly quantitative results.[3] For N-alkylated precursors, a conventional method using an acetic-hydrochloric acid medium is effective.[1][2]
Q4: Is continuous flow chemistry a viable option for scaling up this synthesis?
Yes, but with modifications. To overcome the solubility challenges in a flow system, it is recommended to use the N-alkylation strategy. The condensation of the alkylated precursors can be achieved in a flow reactor without blockages by ensuring the reactor outlet is heated and kept short to prevent the product from precipitating as it cools.[1][2]
Q5: My yield is still low even after optimizing conditions. What else could be wrong?
If you have addressed solubility and reaction conditions, consider the purity of your starting materials. The synthesis of the 6-bromo-oxindole precursor, often prepared via the reduction of 6-bromoisatin, must be high-yielding and pure. Ensure all precursors are thoroughly characterized before proceeding with the final condensation step.
Experimental Protocols
Protocol 1: High-Yield Batch Condensation (Non-alkylated)
This protocol is based on the highly efficient method reported by Mei et al. (2010).
-
Preparation: In a round-bottom flask, combine equimolar amounts of 6-bromoisatin (1) and 6-bromooxindole (2).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon, to remove oxygen.
-
Reaction: Stir the mixture under argon. The reaction proceeds as an acid-catalyzed aldol condensation followed by dehydration.
-
Workup: Upon completion, the 6,6'-dibromoisoindigo product (3) can be isolated. This method has been reported to yield an almost quantitative amount of the product.[3]
Protocol 2: Condensation via N-Alkylated Precursors
This protocol is adapted from the strategy used to improve solubility in batch and flow chemistry systems.[1][2]
-
N-Alkylation: Separately alkylate the 6-bromoisatin and 6-bromo-oxindole precursors to introduce desired alkyl side chains (e.g., 2-ethylhexyl).
-
Condensation: Dissolve the N-alkylated 6-bromoisatin and N-alkylated 6-bromo-oxindole in a mixture of acetic acid and hydrochloric acid.
-
Reaction: Heat the reaction mixture to facilitate condensation. The enhanced solubility of the N-alkylated compounds allows the reaction to proceed efficiently in the hot mixture.
-
Isolation: Cool the reaction mixture to precipitate the N,N'-dialkylated 6,6'-dibromoisoindigo product, which can then be collected via filtration.
Process Visualization
Caption: Synthetic pathways for 6,6'-dibromoisoindigo.
Caption: Troubleshooting workflow for low yield.
References
Validation & Comparative
Characterization of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, commonly known as 6,6'-Dibromoindigo or Tyrian Purple, with its parent compound Indigo and its structural isomer 6,6'-Dibromoisoindigo. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous identification and purity assessment. This document presents supporting experimental data in clearly structured tables, detailed methodologies for key experiments, and visual diagrams to illustrate analytical workflows.
Introduction
6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione is a historically significant purple dye and a molecule of interest in the field of organic electronics. Its characterization is crucial for quality control in synthesis and for understanding its physicochemical properties. However, its poor solubility in common organic solvents presents a significant challenge for analysis by solution-state NMR. This guide outlines effective strategies to overcome this limitation and provides a comparative analysis with related, well-characterized compounds.
Comparative Analysis of Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione and its alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | Method/Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione | N,N'-bis(trifluoroacetyl) derivative in CDCl₃ | 8.28 (d, J=1.3), 7.75 (d, J=8.3), 7.56 (dd, J=8.1, 1.5)[1] |
| Leuco form in D₂O | 7.50 (d, J=1.8), 7.48 (d, J=8.4), 7.09 (dd, J=8.4, 1.6)[1] | |
| Indigo | Leuco form in D₂O | 7.1-7.3 (m), 6.8-7.0 (m) |
| 6,6'-Dibromoisoindigo | Data not readily available in literature | N/A |
Table 2: ¹³C NMR Data Comparison
| Compound | Method/Solvent | Chemical Shifts (δ, ppm) |
| 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione | Solid-state NMR or derivatized form data is required. | Data not readily available in literature |
| Indigo | Solid-state NMR | 187.8, 153.7, 135.8, 127.0, 124.5, 122.1, 122.0, 111.1[2] |
| 6,6'-Dibromoisoindigo | Data not readily available in literature | N/A |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Method | Key m/z Peaks and Interpretation |
| 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione | Electron Impact (EI) | 422, 420, 418 (M⁺, characteristic 1:2:1 isotopic pattern for two Br atoms)[3] |
| Indigo | Electron Impact (EI) | 262 (M⁺)[4] |
| 6,6'-Dibromoisoindigo | Electrospray Ionization (ESI) | 419, 421, 423 ([M-H]⁻, characteristic isotopic pattern for two Br atoms) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the insolubility of 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione, two primary methods are employed for its NMR analysis:
1. Analysis of the Leuco Form:
This method involves the reduction of the insoluble pigment to its soluble leuco form.
-
Sample Preparation:
-
Suspend a small amount (approx. 5 mg) of the indigoid dye in 0.5 mL of deuterium oxide (D₂O).
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise until the colored solid dissolves to form a pale yellow solution.
-
The solution can be gently warmed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on the resulting solution using a standard NMR spectrometer.
-
The absence of N-H protons in the ¹H NMR spectrum is expected due to H/D exchange in D₂O.[5]
-
2. Analysis of the N,N'-bis(trifluoroacetyl) Derivative:
This method involves chemical derivatization to enhance solubility in common organic solvents.
-
Derivatization:
-
Suspend the indigoid dye in a suitable solvent (e.g., anhydrous dichloromethane).
-
Add trifluoroacetic anhydride in excess.
-
Stir the reaction mixture at room temperature until the solid dissolves.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
NMR Acquisition:
-
Dissolve the resulting N,N'-bis(trifluoroacetyl) derivative in a deuterated solvent such as chloroform-d (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. The trifluoroacetyl groups introduce characteristic signals in the spectra.[6]
-
Mass Spectrometry (MS)
Direct analysis of 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione by mass spectrometry is feasible due to its ability to be ionized.
-
Sample Preparation:
-
For Electron Impact (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the solid sample can be analyzed directly.
-
For Electrospray Ionization (ESI), a solution or a fine suspension in a suitable solvent (e.g., a mixture of chloroform and methanol) is required.
-
-
MS Acquisition:
-
EI-MS: This technique provides information about the molecular ion and fragmentation patterns. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak (a triplet with a 1:2:1 intensity ratio).[7]
-
ESI-MS: This soft ionization technique is useful for confirming the molecular weight, often observing the deprotonated molecule [M-H]⁻ in negative ion mode.
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact mass and elemental composition, providing definitive confirmation of the chemical formula.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon-13 chemical-shift tensors in indigo: A two-dimensional NMR-ROCSA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tekhelet.com [tekhelet.com]
- 4. Indigo - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tekhelet.com [tekhelet.com]
- 6. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Brominated vs. Non-Brominated Isoindigo in Organic Field-Effect Transistors: A Performance Comparison
The strategic incorporation of halogen atoms, particularly bromine, into organic semiconductor frameworks has emerged as a powerful tool for tuning their electronic properties and solid-state packing, thereby influencing the performance of organic field-effect transistors (OFETs). This guide provides a comparative analysis of brominated and non-brominated isoindigo-based materials in OFETs, offering insights for researchers and scientists in the field of organic electronics and drug development. The comparison is primarily based on a detailed study of n-type isoindigo derivatives, supplemented by a discussion on the potential implications for p-type and ambipolar materials.
N-Type OFET Performance: A Direct Comparison
A study by G.A. C. and colleagues provides a direct and quantitative comparison between a non-brominated isoindigo derivative and its brominated counterparts.[1] The researchers synthesized and characterized three novel isoindigo-based organic semiconductors for use in n-type OFETs.[1] The core structure consists of an isoindigo acceptor unit linked to two 3-octylthiophene donor rings, which is then end-capped with either a non-brominated 1,1-Dicyanomethylene-3-Indanone (IDM) group (II-T8-IDM) or its brominated derivatives (II-T8-IDM5 and II-T8-IDM6).[1]
The introduction of bromine atoms onto the terminal acceptor units was found to significantly influence the OFET performance. The key performance metrics for these n-type devices are summarized in the table below.
| Compound | Bromination Status | Electron Mobility (μ) [cm²/Vs] | Threshold Voltage (Vth) [V] |
| II-T8-IDM | Non-brominated | 1.5 x 10⁻⁴ | 38 |
| II-T8-IDM5 | Brominated (Position 5) | 3.5 x 10⁻⁴ | 42 |
| II-T8-IDM6 | Brominated (Position 6) | 2.0 x 10⁻⁴ | 45 |
Data sourced from G.A. C. et al. for devices fabricated on OTS-functionalized SiO₂ surfaces.[1]
The results clearly indicate that bromination can enhance the electron mobility of isoindigo-based n-type OFETs.[1] Specifically, the derivative brominated at the 5-position of the indandione unit (II-T8-IDM5) exhibited more than double the electron mobility of its non-brominated counterpart.[1] This improvement is attributed to the electron-withdrawing nature of the bromine atom, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[1] DFT calculations confirmed that both brominated derivatives have deeper HOMO and LUMO energy levels compared to the non-brominated compound.[1]
Furthermore, the position of the bromine atom was shown to have a discernible impact on performance, with the 5-bromo substituted isomer showing superior mobility over the 6-bromo isomer.[1] The brominated derivatives also exhibited higher melting points, suggesting altered solid-state packing, a critical factor for charge transport in thin-film transistors.[1]
P-Type and Ambipolar OFETs: An Indirect Perspective
Although a non-brominated equivalent was not evaluated in that study, we can infer the potential effects of halogenation from related research. For example, a study on fluorinated isoindigo-based polymers demonstrated that the introduction of fluorine atoms effectively lowered the LUMO level, significantly enhancing electron mobility and inducing ambipolar behavior in a previously p-type dominant polymer backbone.[3][4] This suggests that halogenation, in general, is a viable strategy to modulate charge transport characteristics in isoindigo systems. The electron-withdrawing effect of bromine is expected to similarly lower the HOMO and LUMO energy levels, which could enhance hole injection and transport in p-type materials by providing a better energy level alignment with common source-drain electrodes like gold.
The introduction of bromine can also influence the molecular packing and crystallinity of the semiconductor film, which are crucial for efficient charge transport. However, without direct comparative experimental data, the precise impact of bromination on the hole mobility and overall performance of p-type and ambipolar isoindigo OFETs remains an area for further investigation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. The following sections summarize the methodologies for the synthesis of the compared n-type isoindigo derivatives and the fabrication of the OFETs, as described by G.A. C. et al.[1]
Synthesis of Isoindigo Derivatives
The synthesis of the non-brominated and brominated isoindigo derivatives involved a multi-step process.[1] The core isoindigo structure was first functionalized with 2-octyldodecyl alkyl chains.[1] A key step was the Suzuki coupling reaction between a diboronated isoindigo precursor and the respective non-brominated or brominated end-capping groups.[1]
Synthesis of the Diboronated Isoindigo Core: The synthesis of the di-boronated derivative of the isoindigo core was achieved through a Miyaura borylation reaction.[1]
Synthesis of Brominated End-Capping Groups (IDM-5 and IDM-6): The brominated 1,1-Dicyanomethylene-3-Indanone (IDM) precursors were synthesized and purified to obtain the pure 5-bromo (IDM-5) and 6-bromo (IDM-6) isomers.[1]
Final Coupling Reaction: The final compounds (II-T8-IDM, II-T8-IDM5, and II-T8-IDM6) were synthesized via a Suzuki coupling reaction between the diboronated isoindigo core and the corresponding IDM or brominated IDM derivatives.[1]
OFET Fabrication
The organic field-effect transistors were fabricated in a bottom-gate, bottom-contact configuration.[1]
-
Substrate Preparation: Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer were used as the substrate, with the silicon acting as the gate electrode and the SiO₂ as the gate dielectric.[1]
-
Contact Definition: Gold source and drain electrodes were patterned on the SiO₂ surface.[1]
-
Dielectric Surface Treatment: The SiO₂ surface was treated with octadecyltrichlorosilane (OTS) to create a hydrophobic self-assembled monolayer, which improves the interface quality and molecular ordering of the deposited organic semiconductor.[1]
-
Semiconductor Deposition: The isoindigo derivatives were dissolved in a suitable organic solvent and then deposited as thin films onto the substrate via spin-coating.[1]
-
Annealing: The devices were subsequently annealed to improve the crystallinity and morphology of the semiconductor film.[1]
-
Characterization: The electrical characteristics of the OFETs were measured under an inert atmosphere.[1]
Structure-Performance Relationship
The following diagram illustrates the logical workflow from the chemical modification of the isoindigo molecule to the resulting changes in OFET performance.
Caption: Impact of bromination on isoindigo OFETs.
References
Unveiling the Electrochemical Landscape of 6,6'-Dibromoindigo Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel compounds is paramount. This guide provides a comprehensive validation of the electrochemical characteristics of 6,6'-dibromoindigo derivatives, benchmarked against established organic semiconductors. Through detailed experimental protocols and comparative data, this document serves as a crucial resource for evaluating the potential of these molecules in various electronic and biomedical applications.
6,6'-dibromoindigo, the primary constituent of the ancient dye Tyrian purple, has garnered significant interest for its unique semiconductor properties.[1][2] Its derivatives are being explored for applications in organic electronics, including transistors and sensors, where precise control and understanding of their electrochemical behavior are essential. This guide offers an objective comparison of the electrochemical performance of 6,6'-dibromoindigo derivatives with that of well-established organic semiconductors: Pentacene, Rubrene, PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), and C60 Fullerene.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for 6,6'-dibromoindigo (inferred from indigo studies) and its alternatives. It is important to note that direct, comprehensive electrochemical data for 6,6'-dibromoindigo is not extensively available in the literature. The presented values for indigo derivatives are based on published data for the parent indigo molecule and theoretical understanding of the effect of halogen substitution.[3][4][5][6] The data for the alternative materials are compiled from various sources, and experimental conditions should be considered when making direct comparisons.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |
| Indigo (for comparison) | -6.18 | -4.00 | 2.18 | +1.05 (vs. Ag/AgCl)[6] | -1.13 (vs. Ag/AgCl)[6] |
| 6,6'-Dibromoindigo (Expected) | Deeper than Indigo | Lower than Indigo | ~1.7-2.0 | Expected > +1.05 | Expected > -1.13 |
| Pentacene | -4.90[7] | -3.10 | 1.8 | +0.65 (onset vs. Ag wire)[8] | -1.14 (onset vs. Ag wire)[8] |
| Rubrene | -5.4[9] | -3.2[9] | 2.2 | +0.95 (vs. SCE)[10] | -1.37 (vs. SCE)[10] |
| PEDOT:PSS | -5.0 to -5.2 | -3.3 to -3.7 | 1.3 - 1.9 | Variable (doping dependent)[11][12] | Variable (doping dependent)[11][12] |
| C60 Fullerene | -6.2 | -4.5 | 1.7 | Multiple reductions[13] | Multiple reductions[13] |
Note: The redox potentials are highly dependent on the solvent, electrolyte, and reference electrode used. The data presented here are for illustrative comparison. Direct experimental validation under identical conditions is recommended for precise comparison. The expected values for 6,6'-dibromoindigo are based on the electron-withdrawing nature of bromine, which is anticipated to lower both HOMO and LUMO energy levels.
Experimental Protocols
To ensure reproducible and reliable validation of the electrochemical properties of 6,6'-dibromoindigo derivatives and other organic semiconductors, the following detailed experimental protocols are provided.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a molecule.
Objective: To determine the oxidation and reduction potentials, and to assess the electrochemical reversibility of the compound.
Materials:
-
Working Electrode: Glassy carbon, platinum, or gold electrode. For thin films, indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass is used.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Electrolyte Solution: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).
-
Analyte: 1-5 mM solution of the 6,6'-dibromoindigo derivative or alternative compound. For thin films, the material is pre-deposited on the working electrode.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then the solvent to be used, and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window.
-
Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Start the potential scan from the open-circuit potential towards the expected oxidation or reduction potential. The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
Data Analysis: Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammogram. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2 for reversible processes.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV for determining redox potentials, especially for irreversible or quasi-reversible systems.[14][15][16][17][18]
Objective: To obtain higher resolution and sensitivity in determining the redox potentials.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Follow steps 1-4 of the Cyclic Voltammetry protocol.
-
DPV Scan: Set the DPV parameters on the potentiostat. Typical parameters include:
-
Pulse amplitude: 25-100 mV
-
Pulse width: 50-100 ms
-
Scan increment: 2-10 mV
-
-
Record the differential pulse voltammogram.
-
Data Analysis: The peak potential in the DPV curve corresponds to the redox potential.
In Situ Spectroelectrochemistry
This technique combines electrochemical measurements with UV-Vis-NIR spectroscopy to monitor changes in the electronic structure of the molecule as a function of the applied potential.[19][20][21]
Objective: To correlate the electrochemical events with changes in the optical absorption of the compound, providing insights into the nature of the electrochemically generated species.
Materials:
-
Optically transparent thin-electrode (OTTE) cell (e.g., a quartz cuvette with an ITO-coated glass slide as the working electrode).
-
Spectrometer (UV-Vis-NIR).
-
Potentiostat.
-
Other materials are the same as for Cyclic Voltammetry.
Procedure:
-
Prepare a thin film of the 6,6'-dibromoindigo derivative or alternative on the ITO working electrode.
-
Assemble the OTTE cell with the reference and counter electrodes.
-
Fill the cell with the deoxygenated electrolyte solution.
-
Record the initial absorption spectrum of the film at the open-circuit potential.
-
Apply a series of potentials corresponding to the oxidation or reduction of the compound and record the absorption spectrum at each potential step.
-
Data Analysis: Analyze the changes in the absorption spectra (appearance of new bands, disappearance or shift of existing bands) as a function of the applied potential.
Visualizing the Experimental Workflow
To provide a clear overview of the process for validating the electrochemical properties, the following workflow diagram is presented.
References
- 1. Tyrian purple - Wikipedia [en.wikipedia.org]
- 2. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Charge injected proton transfer in indigo derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. xray.uky.edu [xray.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Rubrene - Wikipedia [en.wikipedia.org]
- 11. diva-portal.org [diva-portal.org]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 15. electrochemistrystore.com [electrochemistrystore.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. jove.com [jove.com]
- 21. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the methods used to assess the purity of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, a mono-brominated indigo derivative. We present a comparison of key analytical techniques, detailed experimental protocols, and a comparative analysis with alternative indigo-based compounds.
Understanding the Importance of Purity Assessment
The presence of impurities in a synthesized compound can significantly impact its chemical and biological properties, leading to inaccurate experimental results and potential safety concerns. For this compound, common impurities may include unreacted starting materials, byproducts such as the di-brominated analog (6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione), and isomers like indirubin. Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of the synthesized product.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific information required, the nature of the expected impurities, and the available instrumentation. The table below summarizes the most common techniques and their key performance characteristics.
| Analytical Technique | Principle | Information Provided | Key Performance Parameters |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection and quantification of impurities. | Retention time, peak area, resolution. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on mass. | Mass-to-charge ratio (m/z), isotopic pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural elucidation, identification and quantification of impurities with distinct NMR signals. | Chemical shift (δ), coupling constants (J), integration. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. | Qualitative assessment of purity, rapid screening of reaction progress. | Retention factor (Rf). |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify the presence of related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of chloroform and methanol) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the compound and potential impurities have significant absorbance (e.g., around 288 nm or in the visible region).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and reference standards into the HPLC system.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time compared to a reference standard (if available). Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound and identify potential brominated impurities.
Instrumentation:
-
Mass spectrometer (e.g., Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI))
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique.
-
Analysis: Introduce the sample into the mass spectrometer.
-
Data Interpretation:
-
Look for the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of this compound (C16H9BrN2O2).
-
Crucially, examine the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there should be two peaks of approximately equal intensity separated by 2 m/z units (due to the natural abundance of 79Br and 81Br isotopes).
-
Analyze the fragmentation pattern to gain further structural information. For comparison, 6,6'-dibromoindigo would exhibit a characteristic isotopic pattern with three peaks in a 1:2:1 ratio for the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6). Due to the low solubility of indigo derivatives, derivatization with trifluoroacetic anhydride to form the more soluble N,N'-bis(trifluoroacetyl) derivative may be necessary for clear spectra.[1]
-
Analysis: Acquire 1H and 13C NMR spectra.
-
Data Interpretation:
-
Compare the observed chemical shifts and coupling constants with expected values for the structure of this compound.
-
Integrate the signals to determine the relative ratios of protons, which can help in identifying and quantifying impurities with distinct signals.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
Comparison with Alternative Indigo Derivatives
The purity assessment of this compound can be benchmarked against other common indigo derivatives.
| Compound | Key Purity Considerations | Typical Analytical Challenges |
| Indigo (unsubstituted) | Presence of indirubin, a reddish isomer. Purity of natural vs. synthetic indigo can vary significantly.[2] | Differentiating from isomers and other natural product impurities. |
| 6,6'-Dibromo-[2,2'-biindolinylidene]-3,3'-dione (Tyrian Purple) | Presence of mono-brominated and non-brominated indigo as impurities. | Resolving closely related brominated species by chromatography. |
| Isoindigo Derivatives | Stereoisomeric purity (E/Z isomers). | Isomer separation and quantification. |
The analytical methods described for this compound are generally applicable to these alternatives, with modifications to chromatographic conditions and interpretation of spectral data to account for the different molecular structures and properties.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information for a comprehensive purity assessment.
Caption: Relationship between analytical techniques and information provided.
By employing a combination of these robust analytical methods, researchers can confidently assess the purity of synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.
References
A Comparative Guide to the Electron Mobility of Isoindigo Derivatives and Other N-type Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and various sensor technologies. Among the promising candidates, isoindigo-based materials have emerged as a versatile class of semiconductors. This guide provides an objective comparison of the electron mobility of isoindigo derivatives with other prominent n-type organic semiconductors, supported by experimental data and detailed methodologies.
Performance Comparison of N-type Organic Semiconductors
The electron mobility (μe) is a key figure of merit for n-type organic semiconductors, as it dictates the efficiency of electron transport in a device. The following table summarizes the electron mobility values for a range of isoindigo derivatives and other classes of n-type materials.
| Class of Material | Specific Compound/Polymer | Electron Mobility (μe) [cm²/Vs] | Notes |
| Isoindigo Derivatives | Alkylated isoindigo-thiophene hybrids | Up to 1.0 | Ambipolar behavior with hole mobility around 0.5 cm²/Vs.[1] |
| Quinoidal thienoisoindigo (TIIQ-b16) | Up to 2.54 | Unipolar electron transport with excellent ambient stability.[2] | |
| Isoindigo-based dimeric aza-BODIPY | 0.11 | Moderate and stable n-type behavior.[3] | |
| Pyrene-isoindigo (PI-CMP) | 6.6 | Fully conjugated 2D microporous polymer.[4] | |
| Benzene-isoindigo (BI-CMP) | 3.5 | Fully conjugated 2D microporous polymer.[4] | |
| Acceptor-acceptor copolymer (PIIG-BT) | Up to 0.22 | Unipolar electron transport characteristics.[5] | |
| Rylene Diimides | Perylene diimide (PDI) derivative (PDI−FCN₂) | > 1.0 | Solution-grown single-crystalline transistors.[1] |
| Naphthalene diimide (NDI) polymer (P(NDI2OD-T2)) | High | Exhibits large regions of crystallinity.[6] | |
| Core-chlorinated NDI | Up to 8.6 | High electron mobility in OTFTs. | |
| Fullerenes | Fullerene (C60) | ~1.0 | Improved electronic properties in devices. |
| Naphthalene diimide-C60 (S4) | 3.58 x 10⁻⁴ | Solution-processed organic thin-film transistors. | |
| Donor-Acceptor Polymers | Diketopyrrolopyrrole (DPP)-based polymer | Up to 3.0 | Record high n-type mobility for a polymer semiconductor. |
| Bithiophene imide (BTI)-based polymer | > 3.0 | High-performance n-type polymers.[7] |
Experimental Protocols
The accurate measurement of electron mobility is highly dependent on the fabrication process of the Organic Field-Effect Transistor (OFET) and the characterization methodology. Below are detailed methodologies for key experiments cited in the comparison.
Fabrication of Organic Field-Effect Transistors (OFETs)
A common device architecture for evaluating semiconductor performance is the bottom-gate, top-contact OFET .
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) or other surface modifiers.
-
Active Layer Deposition: The organic semiconductor is deposited onto the treated substrate using one of the following methods:
-
Spin-Coating: The semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a solution of a specific concentration. The solution is then dispensed onto the substrate, which is spun at a controlled speed (e.g., 1000-3000 rpm) to create a uniform thin film. The film thickness is controlled by the solution concentration and spin speed.
-
Solution-Shearing: A blade is used to spread a solution of the organic semiconductor over the substrate at a controlled speed and temperature. This technique can promote the formation of highly crystalline and aligned films, often leading to higher charge carrier mobilities.
-
Thermal Evaporation: In a high-vacuum chamber (pressure < 10⁻⁶ Torr), the organic material is heated in a crucible until it sublimes. The vapor then deposits as a thin film onto the substrate. The deposition rate and substrate temperature are critical parameters that influence the film morphology and device performance.
-
-
Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates electron injection into many n-type semiconductors. The electrodes are deposited through a shadow mask via thermal evaporation to define the channel length (L) and width (W) of the transistor.
Characterization of Electron Mobility
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to exclude the effects of air and moisture.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant and high source-drain voltage (VD) to ensure operation in the saturation regime.
-
Output Characteristics: The drain current (ID) is measured as a function of the source-drain voltage (VD) for various gate voltages (VG).
The field-effect electron mobility (μ) is extracted from the transfer characteristics in the saturation regime using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VG - Vth)²
where:
-
ID is the source-drain current.
-
μ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
VG is the gate voltage.
-
Vth is the threshold voltage.
The mobility is calculated from the slope of the plot of the square root of ID versus VG.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows in the study of n-type organic semiconductors.
Caption: Relationship between molecular design, solid-state organization, and electron mobility.
Caption: Experimental workflow for determining electron mobility in OFETs.
References
- 1. Robust, high-performance n-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienoisoindigo (TII)‐Based Quinoidal Small Molecules for High‐Performance n‐Type Organic Field Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02048J [pubs.rsc.org]
- 7. High‐Performance n‐Type Organic Thermoelectrics Enabled by Synergistically Achieving High Electron Mobility and Doping Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organic Photovoltaic Acceptor Performance: 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione and Leading Alternatives
A Note on 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: Initial investigation into the organic photovoltaic (OPV) performance of this compound, also known as 6,6'-dibromoindigo, reveals a significant gap in current research. While this historic dye has been explored for its semiconductor properties in organic field-effect transistors (OFETs), there is a notable lack of published data on its use as an acceptor material in OPV devices.
In light of this, this guide will pivot to a comparative analysis of prominent and well-documented acceptor materials in the OPV field. This comparison will provide researchers and scientists with a valuable benchmark for current state-of-the-art performance. We will examine a classic fullerene acceptor, a high-performance isoindigo-based polymer, and a leading non-fullerene small molecule acceptor.
Performance Comparison of Representative OPV Acceptors
The following table summarizes the key performance metrics for three distinct and influential classes of OPV acceptor materials. The chosen examples represent a fullerene derivative ([1][1]-phenyl-C71-butyric acid methyl ester, or PC71BM), an isoindigo-based polymer (P4TIN), and a state-of-the-art non-fullerene acceptor (Y6).
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| PC71BM | P3HT | ~3.8% - 4.5%[2][3] | ~0.60 V[4] | ~10.22 - 12.01 mA/cm²[3][5] | ~0.54 - 0.70[4][5] |
| P4TIN (Isoindigo-based) | - (with PC61BM) | 8.36%[6] | 1.06 V[6] | Not explicitly stated | Not explicitly stated |
| Y6 | PM6 | ~15.7% - 19%[7][8] | ~0.86 V - 0.9 V[7][9] | ~26.13 mA/cm²[9] | ~0.78[9] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of OPV research. Below are summaries of the fabrication protocols for devices based on the compared acceptors.
P3HT:PC71BM based OPV
-
Device Architecture: Conventional architecture of ITO/PEDOT:PSS/P3HT:PC71BM/Ca/Al.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL): A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and subsequently annealed.
-
Active Layer: A blend of Poly(3-hexylthiophene) (P3HT) and PC71BM (typically in a 1:1 weight ratio) is dissolved in a solvent like chlorobenzene.[10] This solution is then spin-coated on top of the HTL in an inert atmosphere. The thickness and morphology of this layer are critical and are often optimized through solvent choice and post-deposition annealing (e.g., at 110-150°C).[2][10]
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) followed by Aluminum (Al) is thermally evaporated on top of the active layer under high vacuum.
Isoindigo-based (P4TIN:PC61BM) OPV
-
Device Architecture: Inverted solar cell structure.
-
Active Layer: The isoindigo-based copolymer P4TIN is blended with PC61BM in a 1:2 weight ratio.[6] The active layer can be made relatively thick (~200 nm) without the need for thermal annealing or solvent additives.[6]
-
Further Details: Specifics on the electron and hole transport layers for this particular high-performance device were not detailed in the provided search results but would typically involve layers like ZnO or TiOx for the electron transport layer and MoO3 or PEDOT:PSS for the hole transport layer in an inverted architecture.
PM6:Y6 based OPV
-
Device Architecture: Commonly an inverted architecture such as ITO/PEDOT:PSS/PM6:Y6/PDINO/Al.[8]
-
Active Layer Preparation: The donor polymer PM6 and the non-fullerene acceptor Y6 are dissolved in a solvent. Notably, non-halogenated solvents like o-xylene can be used, which is an advantage for environmental considerations in large-scale production.[11] The solution is then spin-coated or blade-coated onto the substrate.
-
Interfacial Layers: The use of specific interfacial layers like PDINO (a perylene diimide derivative) as an electron transport layer can enhance device performance.
-
Cathode Deposition: An aluminum (Al) cathode is typically deposited via thermal evaporation.
Visualizing the OPV Fabrication Workflow
The following diagram illustrates a generalized workflow for the fabrication of organic photovoltaic devices, applicable to all the acceptor types discussed.
Signaling Pathways in OPV Device Operation
The fundamental process of converting light into electricity in an organic solar cell involves several key steps, as illustrated in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00738B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Investigation of Fullerene PC71BM and Non-fullerene ITIC-Th Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications [frontiersin.org]
- 6. Isoindigo-dicyanobithiophene-Based Copolymer for High Performance Polymer-Fullerene Solar Cells Reaching 1.06 V Open Circuit Voltage and 8.36% Power Conversion Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Environmentally Friendly and Roll-Processed Flexible Organic Solar Cells Based on PM6:Y6 [frontiersin.org]
Predicting the Electronic Properties of Brominated Isoindigo Compounds: A DFT and Experimental Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Density Functional Theory (DFT) calculations to predict the electronic properties of brominated isoindigo compounds, supported by comparative experimental data.
The strategic incorporation of bromine atoms onto the isoindigo core is a powerful tool for tuning the electronic properties of these versatile organic semiconductors. Density Functional Theory (DFT) has emerged as a valuable computational method for predicting these properties in silico, guiding synthetic efforts and accelerating the discovery of new materials for applications in organic electronics and drug development. This guide provides a comparative analysis of DFT-calculated and experimentally determined electronic properties of brominated isoindigo derivatives, alongside detailed experimental protocols and a discussion of alternative computational approaches.
Data Presentation: DFT vs. Experimental Data
The following tables summarize the key electronic and optical properties of a non-brominated isoindigo derivative and its peripherally and core-functionalized analogues. The data is compiled from recent studies to illustrate the impact of bromine substitution and the predictive power of DFT calculations.
Table 1: Comparison of Electronic Properties of a Peripherally Brominated Isoindigo Compound and its Non-Brominated Analogue
| Compound | Method | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| II-T8-IDM (Non-brominated) | Experimental (CV) | -6.20 | -4.16 | 2.04 |
| DFT (PBE0/6-31+g) | -6.21 | -3.78 | 2.43 | |
| II-T8-IDM5 (Brominated at position 5) | Experimental (CV) | -6.28 | -4.20 | 2.08 |
| DFT (PBE0/6-31+g) | -6.29 | -3.83 | 2.46 | |
| II-T8-IDM6 (Brominated at position 6) | Experimental (CV) | -6.22 | -4.26 | 1.96 |
| DFT (PBE0/6-31+g)* | -6.23 | -3.89 | 2.34 |
Data sourced from Mocerino et al. (2025)[1].
Table 2: Comparison of Optical Properties of a Peripherally Brominated Isoindigo Compound and its Non-Brominated Analogue
| Compound | Method | λmax (nm) (in Chloroform) | Optical Band Gap (eV) (Thin Film) |
| II-T8-IDM (Non-brominated) | Experimental (UV-Vis) | 580 | 1.83 |
| DFT (TD-DFT) | - | 2.21 | |
| II-T8-IDM5 (Brominated at position 5) | Experimental (UV-Vis) | 584 | 1.84 |
| DFT (TD-DFT) | - | 2.19 | |
| II-T8-IDM6 (Brominated at position 6) | Experimental (UV-Vis) | 585 | 1.78 |
| DFT (TD-DFT) | - | 2.12 |
Data sourced from Mocerino et al. (2025)[1].
Table 3: Comparison of Electronic and Optical Properties of Core-Functionalized Isoindigo Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | λmax (nm) (in CH2Cl2) |
| Thiophene-functionalized Isoindigo (3a) | Experimental (CV/UV-Vis) | -5.41 | -3.55 | 1.86 | 626 |
| DFT (B3LYP) | -5.13 | -2.88 | 2.25 | - | |
| (5-Hexylthiophen-2-yl)-functionalized Isoindigo (3b) | Experimental (CV/UV-Vis) | -5.35 | -3.53 | 1.82 | 636 |
| DFT (B3LYP) | -5.06 | -2.85 | 2.21 | - |
Data for core-functionalized (non-brominated) isoindigos sourced from a study on thiophene-functionalized isoindigo dyes[2][3]. These serve as a baseline for understanding functionalization at the 6,6' positions where core bromination occurs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experimental techniques cited in this guide.
Synthesis of Brominated Isoindigo Compounds
The synthesis of brominated isoindigo derivatives typically involves multi-step procedures. For instance, the synthesis of the peripherally brominated compounds in Table 1 involved the bromination of an end-capping agent (1,1-Dicyanomethylene-3-Indanone) followed by a Suzuki coupling reaction with a diboronated isoindigo core[1]. The synthesis of core-brominated isoindigos, such as 6,6'-dibromoisoindigo, can be achieved through methods like the reaction of 4-bromo-2-nitrobenzaldehyde with acetone and alkali (Bayer-Drewson synthesis)[4]. Functionalization of the core-brominated isoindigo, for example with thiophene units, is often accomplished via Stille or Suzuki cross-coupling reactions to enhance solubility and tune electronic properties[2][5].
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Methodology:
-
Sample Preparation: A thin film of the isoindigo compound is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell: A three-electrode setup is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile) that has been purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Measurement: A potentiostat is used to apply a potential that is swept linearly between a set range. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard. The electrochemical band gap is the difference between the HOMO and LUMO levels.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical properties of the compounds, including the maximum absorption wavelength (λmax) and the optical band gap.
Methodology:
-
Solution Preparation: A dilute solution of the isoindigo compound is prepared in a suitable solvent (e.g., chloroform or dichloromethane).
-
Thin Film Preparation: For solid-state measurements, a thin film is prepared by spin-coating or drop-casting the solution onto a quartz substrate.
-
Measurement: The absorption spectrum of the solution or thin film is recorded using a UV-Vis spectrophotometer over a specific wavelength range.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The optical band gap is estimated from the onset of the absorption edge in the thin-film spectrum using the Tauc plot method.
Mandatory Visualization
The following diagrams illustrate the workflow for predicting and validating the electronic properties of brominated isoindigo compounds and the fundamental signaling pathway of an organic semiconductor.
Caption: Workflow for Predicting and Validating Electronic Properties.
Caption: Charge Transport in an Organic Semiconductor.
Comparison with Alternative Computational Methods
While DFT is a widely used and powerful tool for predicting the electronic properties of organic semiconductors, other computational methods can also be employed.
-
Semi-empirical Methods: These methods, such as AM1, PM3, and ZINDO, are computationally less expensive than DFT, making them suitable for high-throughput screening of large numbers of molecules. However, they are generally less accurate than DFT due to the use of empirical parameters.
-
Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very accurate results. However, their high computational cost limits their application to smaller molecules.
-
Time-Dependent DFT (TD-DFT): This is an extension of DFT used to calculate excited-state properties, such as UV-Vis absorption spectra. As seen in the data tables, TD-DFT provides a good qualitative prediction of optical properties.
The choice of computational method often involves a trade-off between accuracy and computational cost. For many applications involving organic semiconductors, DFT provides a good balance of both.
Conclusion
The presented data demonstrates that DFT calculations can effectively predict the trends in the electronic properties of brominated isoindigo compounds. While there can be a systematic overestimation of the band gap by DFT compared to experimental values, the relative changes upon bromination are often well-reproduced. This predictive capability allows for the rational design of new isoindigo-based materials with tailored electronic properties for various applications. The combination of DFT calculations with targeted synthesis and experimental characterization provides a powerful workflow for advancing the field of organic electronics and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Thiophene-functionalized isoindigo dyes bearing electron donor substituents with absorptions approaching the near infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds [mdpi.com]
- 5. Recent advances in the application of isoindigo derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Position of Bromine: A Critical Factor in Tuning the Properties of Isoindigo Derivatives
A comprehensive analysis of brominated isoindigo derivatives reveals that the strategic placement of bromine atoms on the isoindigo core is a powerful tool for modulating their optoelectronic and biological properties. This guide provides a comparative overview of these effects, supported by experimental data, to aid researchers in the rational design of novel isoindigo-based compounds for applications ranging from organic electronics to cancer therapy.
The isoindigo scaffold, with its inherent electron-deficient nature, has garnered significant attention in materials science and medicinal chemistry.[1][2] Functionalization with bromine, a halogen atom, offers a subtle yet effective means to fine-tune the molecular characteristics. The position of this substitution—primarily at the 5,5'- and 6,6'-positions—dictates the extent of electronic coupling, solid-state organization, and interaction with biological targets.[3][4]
Impact on Optoelectronic Properties
The introduction of bromine atoms significantly influences the photophysical and electrochemical properties of isoindigo derivatives, which is crucial for their performance in organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Studies have shown that substitution at the 6,6'-positions of the isoindigo core leads to a stronger intramolecular charge transfer (ICT) band compared to substitution at the 5,5'-positions.[4] This is attributed to a more effective electronic coupling between the substituent and the isoindigo core at the 6,6'-positions.[3] This enhanced coupling contributes to both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a more significant impact on the electronic structure.[3] In contrast, substituents at the 5,5'-positions primarily influence the LUMO.[3]
The position of bromine also affects the solid-state packing of these molecules. Derivatives substituted at the 6,6'-positions tend to form J-aggregates in the solid state, which is often beneficial for charge transport in electronic devices.[4] Conversely, 5,5'-substituted derivatives are more inclined to form H-aggregates.[4]
In a study of novel isoindigo-based organic semiconductors end-capped with 1,1-Dicyanomethylene-3-Indanone (IDM), the position of a bromine atom on the IDM ring influenced the HOMO and LUMO energy levels.[5] The isomer with bromine at the 5-position of the IDM ring exhibited a deeper HOMO level, while the 6-bromo-substituted counterpart showed a significantly lower LUMO energy.[5]
Below is a summary of the optical and electrochemical data for various brominated isoindigo derivatives.
| Compound/Substitution Position | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| On Isoindigo Core | ||||
| 6,6'-dibromo-isoindigo | - | - | - | - |
| 5,5'-dibromo-isoindigo | - | - | - | - |
| On Terminal Groups (IDM) | ||||
| II-T8-IDM (unsubstituted) | - | -6.2 | < -4.16 | - |
| II-T8-IDM5 (5-bromo on IDM) | - | Deeper than II-T8-IDM6 | - | - |
| II-T8-IDM6 (6-bromo on IDM) | - | - | Lower than II-T8-IDM5 | - |
Note: Specific values for λmax, HOMO, and LUMO for 5,5'- and 6,6'-dibromo-isoindigo were not explicitly found in the provided search results, but the qualitative effects are described. The data for the IDM-capped derivatives are presented as relative comparisons as found in the source.[5]
Influence on Anticancer Activity
The position of bromine substitution on the isoindigo scaffold also plays a critical role in its potential as an anticancer agent. In a study on methylisoindigo and its bromo-derivatives as selective tyrosine kinase inhibitors, the substitution pattern was found to be crucial for their anti-proliferative effects.[6]
Specifically, derivatives with bromine at the 6-, 7-, and 5'-positions demonstrated significant reduction in the cellular viability of HeLa, HCT116, and JoPaca-1 cancer cell lines, with IC50 values below 50 µM.[6] Among these, 6-Bromo-meisoindigo was identified as the most active compound.[6] Conversely, substitutions at the 5- and 7'-positions resulted in a complete loss of activity.[6] It is hypothesized that substitution at the 4-position may disrupt the planar structure of the molecule, leading to inactivation.[6]
The following table summarizes the reported anticancer activity of different bromo-methylisoindigo derivatives.
| Compound | Substitution Position | IC50 (µM) in HeLa cells | IC50 (µM) in HCT116 cells | IC50 (µM) in JoPaca-1 cells |
| Methylisoindigo | Unsubstituted | > 50 | > 50 | > 50 |
| 6-Bromo-meisoindigo | 6 | < 50 | < 50 | < 50 |
| 7-Bromo-meisoindigo | 7 | < 50 | < 50 | < 50 |
| 5'-Bromo-meisoindigo | 5' | < 50 | < 50 | < 50 |
| 5-Bromo-meisoindigo | 5 | Inactive | Inactive | Inactive |
| 7'-Bromo-meisoindigo | 7' | Inactive | Inactive | Inactive |
| 4-Bromo-meisoindigo | 4 | Inactive | Inactive | Inactive |
Note: The table is based on the findings that 6-, 7-, and 5'-bromo-meisoindigo showed IC50 values lower than 50 µM, while other substitutions led to inactivity.[6]
Structure-Property Relationship Overview
The following diagram illustrates the general relationship between the position of bromine substitution on the isoindigo core and the resulting properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the characterization of brominated isoindigo derivatives.
Synthesis of Brominated Isoindigo Derivatives
The synthesis of 6,6'- and 5,5'-substituted isoindigo derivatives can be achieved through procedures involving acid-catalyzed aldol condensation and dehydration between the appropriately substituted isatin and oxindole precursors.[3] For example, 5,5'-dibromo-isoindigo can be synthesized from 5-bromoisatin and 5-bromooxindole.[3] Further functionalization can be carried out via Suzuki or Stille coupling reactions.[3]
UV-Vis Spectroscopy
To determine the optical properties, absorption spectra are recorded on a UV-Vis-NIR spectrophotometer.[3] The isoindigo derivatives are typically dissolved in a suitable solvent like chloroform. For solid-state measurements, thin films of the compounds are prepared. The optical bandgap can be estimated from the onset of absorption of these films.[7]
Cyclic Voltammetry (CV)
Electrochemical properties, including HOMO and LUMO energy levels, are determined by cyclic voltammetry. The measurements are performed in a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane) with a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potentials are calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Cell Viability Assay
The anti-proliferative effects of the isoindigo derivatives on cancer cell lines are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compounds. After a specific incubation period (e.g., 72 hours), the MTT reagent is added. The formazan crystals formed by viable cells are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
References
- 1. Recent advances in the application of isoindigo derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-property relationship study of substitution effects on isoindigo-based model compounds as electron donors in organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 6,6'-Dibromoindigo: Cost and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
6,6'-Dibromoindigo, the main constituent of the ancient dye Tyrian purple, has garnered significant interest in modern research due to its potential applications in materials science and drug development. This guide provides a comparative analysis of the most common synthetic routes to this historic molecule, focusing on cost-effectiveness and overall efficiency. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to 6,6'-dibromoindigo, starting from p-dibromobenzene, 4-methylaniline, and o-nitroaniline, respectively.
| Parameter | Wolk-Frimer Route (from p-dibromobenzene) | Imming et al. Route (from 4-methylaniline) | Route from o-nitroaniline |
| Starting Material | p-Dibromobenzene | 4-Methylaniline | o-Nitroaniline |
| Number of Steps | 5 | 5 | 4 |
| Overall Yield | ~25-30% | ~10% | ~30-40% |
| Key Intermediates | 2',4'-Dibromoacetophenone, 2,4-Dibromobenzoic acid, N-(4-bromo-2-carboxyphenyl)glycine | 3-Nitro-4-methylaniline, 4-Bromo-2-nitrotoluene, 4-Bromo-2-nitrobenzaldehyde | 4-Bromo-2-nitroaniline, 4-Bromo-2-nitrobenzaldehyde |
| Final Step Method | Hydrolysis and oxidation of a diacetylindoxyl derivative | Baeyer-Drewsen condensation of 4-bromo-2-nitrobenzaldehyde with acetone | Harley-Mason modification or Baeyer-Drewsen condensation |
| Estimated Reagent Cost per Gram of Product | Moderate | High | Low to Moderate |
| Safety Considerations | Use of acetyl chloride and aluminum chloride (corrosive and moisture-sensitive). | Use of nitric and sulfuric acids (corrosive), chromium(VI) oxide (highly toxic and carcinogenic). | Use of strong acids and oxidizing agents. |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Wolk-Frimer synthetic route to 6,6'-dibromoindigo.
Caption: Imming et al. synthetic route to 6,6'-dibromoindigo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
